[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c16-2-1-14-17-13(9-18-14)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,1,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWHZLLDUUVCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound featuring the unique structural combination of a bulky, lipophilic adamantane cage and a pharmacologically significant thiazole ring. The adamantane moiety is prized in medicinal chemistry for its ability to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.[1][2] The thiazole ring is a versatile scaffold found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial and anticancer effects.[3][4] This guide details a robust synthetic strategy centered on the Hantzsch thiazole synthesis, outlines a step-by-step experimental protocol, and describes the essential analytical techniques required for structural verification and purity assessment. The content is designed to provide researchers with the foundational knowledge and practical insights necessary to produce and validate this compound for further investigation in drug discovery and development programs.
Introduction: The Strategic Amalgamation of Adamantane and Thiazole in Drug Discovery
The rational design of novel therapeutic agents often involves the strategic combination of privileged scaffolds to optimize biological activity and pharmacokinetic profiles. The title compound, this compound, represents a compelling example of this approach, leveraging the distinct and synergistic properties of both the adamantane and thiazole moieties.
The Adamantane Moiety: A Lipophilic Anchor for Enhanced Pharmacokinetics
Adamantane, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, has become a cornerstone in medicinal chemistry since the discovery of amantadine's antiviral properties.[5] Its incorporation into bioactive molecules can profoundly influence their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] The cage-like structure provides exceptional metabolic stability by shielding adjacent functional groups from enzymatic degradation.[2] Furthermore, its lipophilicity can enhance a molecule's ability to cross lipid membranes, including the blood-brain barrier, which is a critical attribute for neurologically active agents.[7] The steric bulk of the adamantyl group allows it to serve as a rigid scaffold, facilitating selective interactions with hydrophobic pockets within target proteins and enzymes.[2]
The Thiazole Ring: A Versatile Pharmacophore
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that is a key component in a multitude of biologically active compounds, including vitamin B1 (thiamine).[8][9] This scaffold is considered a "privileged structure" in drug discovery due to its involvement in a wide array of pharmacological activities, such as antibacterial, antifungal, anti-inflammatory, and anticancer effects.[3][10] The thiazole nucleus is electronically versatile and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. Its relative stability and the availability of multiple synthetic routes, such as the classic Hantzsch synthesis, make it an attractive building block for creating diverse chemical libraries for high-throughput screening.[9][11]
The conjugation of these two scaffolds in this compound creates a molecule with potential for high metabolic stability, enhanced target binding affinity, and a broad spectrum of possible biological activities, making it a valuable candidate for further investigation.[12][13]
Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most direct and reliable method for constructing the 4-(1-adamantyl)-1,3-thiazole core is the Hantzsch thiazole synthesis.[14][15][16] This venerable reaction involves the cyclocondensation of an α-haloketone with a thioamide.[15]
Our retrosynthetic approach for this compound is as follows:
-
The target thiazole ring can be formed by the reaction between 1-(1-adamantyl)-2-bromoethan-1-one (I) and 2-cyanoethanethioamide (II) .
-
The key α-haloketone intermediate, 1-(1-adamantyl)-2-bromoethan-1-one (I) , can be readily prepared from commercially available 1-acetyladamantane via bromination.
-
The thioamide partner, 2-cyanoethanethioamide (II) , can be synthesized from malononitrile or purchased from commercial suppliers.
This strategy is advantageous due to the high yields typically associated with the Hantzsch synthesis and the accessibility of the starting materials.[14]
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Step 1: Synthesis of 1-(1-Adamantyl)-2-bromoethan-1-one (Intermediate I)
-
Reaction Setup: To a solution of 1-acetyladamantane (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0-1.1 eq) dropwise at 0 °C with stirring. The reaction should be conducted in a fume hood.
-
Reaction Monitoring: The disappearance of the bromine color indicates the progress of the reaction. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine, followed by a wash with saturated sodium bicarbonate solution.
-
Extraction & Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is typically purified by recrystallization from ethanol or hexane to yield pure 1-(1-adamantyl)-2-bromoethan-1-one as a white solid.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask, dissolve 1-(1-adamantyl)-2-bromoethan-1-one (Intermediate I, 1.0 eq) and 2-cyanoethanethioamide (1.1 eq) in a polar protic solvent such as ethanol or methanol.[14]
-
Cyclocondensation: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.
-
Purification: The crude product is collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of what is expected for this compound.
Table 1: Expected Physicochemical and Spectroscopic Data
| Analysis Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₅H₁₈N₂S[17] |
| Molecular Weight | 258.38 g/mol [17] |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0 (s, 1H, thiazole C5-H), ~4.0 (s, 2H, -CH₂CN), ~2.1 (br s, 3H, adamantyl-CH), ~1.9 (br s, 6H, adamantyl-CH₂), ~1.75 (br s, 6H, adamantyl-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (thiazole C2), ~158 (thiazole C4), ~116 (-CN), ~115 (thiazole C5), ~41 (adamantyl-CH₂), ~36 (adamantyl-CH₂), ~35 (adamantyl-C), ~28 (adamantyl-CH), ~20 (-CH₂CN) |
| FT-IR (KBr, cm⁻¹) | ~2900 (C-H, adamantyl), ~2250 (C≡N stretch), ~1550 (C=N, thiazole ring), ~1450 (C=C, thiazole ring) |
| Mass Spec. (ESI+) | m/z: 259.12 [M+H]⁺, 281.10 [M+Na]⁺ |
Note: The exact chemical shifts (δ) and absorption frequencies (cm⁻¹) may vary slightly depending on the solvent and instrument used.
Mechanistic Insights and Workflow Visualization
The Hantzsch synthesis proceeds via an initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the bromo-ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[14][16]
Synthetic and Analytical Workflow
The diagram below outlines the complete workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and analysis of the target compound.
Conclusion and Future Outlook
This guide has detailed a reliable and efficient pathway for the synthesis of this compound, a compound of significant interest for drug discovery. By employing the Hantzsch thiazole synthesis, researchers can access this molecule from readily available starting materials. The comprehensive characterization protocol ensures the structural integrity and purity of the final product, establishing a solid foundation for subsequent biological evaluation.
Given the known pharmacological profiles of its constituent moieties, this compound warrants investigation across a range of therapeutic areas. Future studies could involve screening for anticancer, antiviral, antibacterial, and neuroprotective activities. The acetonitrile group also provides a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR) and optimize lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. synarchive.com [synarchive.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound | 497933-44-5 [m.chemicalbook.com]
Spectroscopic and Spectrometric Characterization of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile: A Technical Guide
Introduction
[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile, a molecule incorporating a bulky, lipophilic adamantyl cage appended to a thiazole acetonitrile scaffold, represents a compound of significant interest in medicinal chemistry and materials science. The unique steric and electronic properties conferred by the adamantyl group can profoundly influence molecular interactions, solubility, and metabolic stability, making it a valuable substituent in drug design. A thorough characterization of its chemical structure is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships. This technical guide provides an in-depth analysis of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers and developers working with this compound.
Molecular Structure and Properties
IUPAC Name: 2-(4-(Adamantan-1-yl)-1,3-thiazol-2-yl)acetonitrile CAS Number: 497933-44-5[1] Molecular Formula: C₁₅H₁₈N₂S[1] Molecular Weight: 258.38 g/mol [1]
The structural framework, illustrated below, is key to interpreting the spectral data. The molecule is comprised of three key functionalities: the adamantyl group, the thiazole ring, and the acetonitrile moiety.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the adamantyl, thiazole, and acetonitrile components.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the adamantyl cage, the thiazole proton, and the methylene protons of the acetonitrile group. The chemical shifts are influenced by the electronic environment of the neighboring atoms.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Adamantyl-H (CH₂) | ~1.75 - 1.85 | m | 12H | The six methylene groups of the adamantyl cage are chemically equivalent in this symmetric substitution pattern, leading to a complex multiplet. Data from similar adamantyl-thiazole structures show these protons in the 1.7-1.9 ppm range.[2] |
| Adamantyl-H (CH) | ~2.10 | m | 3H | The three methine protons of the adamantyl cage are also equivalent and appear as a multiplet further downfield due to their tertiary nature.[2] |
| Thiazole-H (C5-H) | ~7.10 | s | 1H | The single proton on the thiazole ring at the C5 position is expected to appear as a singlet, characteristic of an isolated aromatic proton. |
| Acetonitrile-CH₂ | ~4.00 | s | 2H | The methylene protons adjacent to the electron-withdrawing nitrile group and the thiazole ring will be deshielded and appear as a singlet. |
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum provides a map of the carbon skeleton. The high symmetry of the adamantyl group simplifies its spectral signature.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| Adamantyl-C (quaternary) | ~30.0 | The quaternary carbon of the adamantyl group directly attached to the thiazole ring. |
| Adamantyl-CH | ~36.0 | The three equivalent methine carbons of the adamantyl cage. |
| Adamantyl-CH₂ | ~41.0 | The six equivalent methylene carbons of the adamantyl cage. |
| Acetonitrile-CH₂ | ~20.0 | The methylene carbon of the acetonitrile group, shifted upfield relative to typical sp³ carbons due to the nitrile group's influence. |
| Thiazole-C5 | ~115.0 | The protonated carbon of the thiazole ring. |
| Acetonitrile-CN | ~117.0 | The nitrile carbon, a characteristic chemical shift for this functional group. |
| Thiazole-C4 | ~158.0 | The adamantyl-substituted carbon of the thiazole ring. |
| Thiazole-C2 | ~165.0 | The acetonitrile-substituted carbon of the thiazole ring. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for unambiguous spectral interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is generally a good first choice for its versatility.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2900-3000 | Strong | C-H stretch | Adamantyl CH, CH₂ |
| ~2250 | Medium | C≡N stretch | Acetonitrile |
| ~1500-1600 | Medium | C=N, C=C stretch | Thiazole ring |
| ~1450 | Medium | CH₂ bend | Adamantyl |
| ~1350 | Medium | C-H bend | Adamantyl |
The most diagnostic peak in the IR spectrum will be the nitrile (C≡N) stretching vibration around 2250 cm⁻¹. The complex fingerprint region below 1500 cm⁻¹ will contain numerous bands corresponding to the vibrations of the entire molecular framework.
Experimental Protocol: FTIR Data Acquisition
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples, as it requires minimal sample preparation.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Data Collection: Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs a Fourier transform on the interferogram to generate the final IR spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.
Predicted Mass Spectrum
For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation, while a softer ionization technique like Electrospray Ionization (ESI) would favor the observation of the protonated molecule.
| m/z | Predicted Ion | Fragmentation Pathway |
| 259.12 | [M+H]⁺ | Protonated molecule (ESI) |
| 258.11 | [M]⁺˙ | Molecular ion (EI) |
| 135.12 | [C₁₀H₁₅]⁺ | Loss of the thiazoleacetonitrile moiety, forming the highly stable adamantyl cation. This is expected to be the base peak in an EI spectrum. |
Mass Spectrometry Fragmentation Workflow
Caption: Predicted primary fragmentation pathway in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). For EI-MS, introduce the sample via a direct insertion probe or gas chromatography (GC-MS).
-
Ionization: Select the appropriate ionization method (ESI or EI).
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can confirm the elemental composition.
-
Data Analysis: Identify the molecular ion or protonated molecule and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₁₅H₁₈N₂S.
Conclusion
The comprehensive spectral and spectrometric data presented in this guide provide a robust analytical foundation for the identification and characterization of this compound. The predicted NMR, IR, and MS data, grounded in the analysis of its constituent functional groups and data from structurally related compounds, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural verification and facilitating further investigation into the applications of this promising molecule.
References
The Adamantane-Thiazole Conjugate: A Multifaceted Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of a Lipophilic Cage and a Versatile Heterocycle
In the landscape of medicinal chemistry, the strategic amalgamation of distinct pharmacophores into hybrid molecules has emerged as a powerful strategy for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide delves into the burgeoning field of adamantane-containing thiazole compounds, a class of molecules that marries the unique physicochemical properties of the adamantane cage with the proven and diverse biological activities of the thiazole ring.
The adamantane moiety, a rigid, lipophilic, three-dimensional tricyclic hydrocarbon, has garnered significant attention in drug discovery.[1] Its bulky nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets such as ion channels and enzymes.[1] The incorporation of an adamantane scaffold can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and increase its lipophilicity, thereby facilitating passage through biological membranes.[2][3] Since the discovery of amantadine's antiviral properties in the 1960s, a number of adamantane-based drugs have entered clinical practice for a range of indications, including viral infections, neurodegenerative diseases, and type 2 diabetes.[1][4]
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6] This versatility stems from the thiazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules.
The conjugation of adamantane and thiazole moieties, therefore, represents a compelling strategy to create novel chemical entities with potentially synergistic or enhanced biological activities. This guide will provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into adamantane-containing thiazole compounds, with a focus on their antimicrobial and anticancer potential.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Adamantane-thiazole derivatives have emerged as a promising class of compounds in this arena, demonstrating activity against a range of bacteria and fungi.
Antibacterial and Antifungal Activity
A notable study reported the synthesis of a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines and their evaluation for in vitro antibacterial and antifungal activities.[7][8] Several of these compounds displayed potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8] Specifically, compounds 5c, 5g, 5l, 5m, and 5q from this series were identified as having significant broad-spectrum antibacterial effects.[7][8] Furthermore, compounds 5b, 5l, and 5q exhibited potent antifungal activity against Candida albicans.[7][8] Another study highlighted a rimantadine analogue containing a thiazole ring, Gly-Thz-rimantadine, which not only showed good antiviral activity but also very good antifungal activity.[9]
The lipophilicity imparted by the adamantane group is thought to play a crucial role in the antimicrobial activity of these compounds, potentially by facilitating their transport across microbial cell membranes. The thiazole ring, on the other hand, can interact with various microbial enzymes and proteins, disrupting essential cellular processes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
A standard method to quantify the in vitro antibacterial and antifungal activity of novel compounds is the broth microdilution assay. This protocol provides a step-by-step guide for determining the Minimum Inhibitory Concentration (MIC) of adamantane-thiazole derivatives.
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the adamantane-thiazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Diagram: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity: Building on the Legacy of Amantadine
The field of adamantane-containing antivirals was pioneered by amantadine and its derivative rimantadine, which were used for the treatment of Influenza A infections.[10] The mechanism of action for these early drugs involves the inhibition of the viral M2 ion channel protein, which is crucial for viral uncoating.[2] Building on this foundation, researchers have explored the antiviral potential of adamantane-thiazole conjugates.
A study investigating a series of adamantane derivatives containing a modified peptide with a thiazole moiety reported significant antiviral activity.[9] Specifically, the rimantadine analogue Gly-Thz-rimantadine demonstrated good activity against influenza virus A/Hongkong/68 (H3N2) with an IC50 of 0.11 μg/mL and a CC50 of 50 μg/mL.[9] This suggests that the incorporation of the thiazole ring can enhance the antiviral properties of adamantane derivatives. Other research has also explored adamantane derivatives as potential inhibitors of other viruses, such as poxviruses.[11]
Anticancer Activity: A Multi-pronged Attack on Tumor Cells
The development of effective and targeted anticancer therapies remains a primary focus of medicinal chemistry. Adamantane-thiazole derivatives have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit tumor cell growth and proliferation.[7]
Inhibition of Cancer Cell Proliferation
In a study evaluating the anti-proliferative activity of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, compounds 5e and 5k showed potent inhibitory activity against a panel of five human tumor cell lines.[7][8] Molecular docking studies suggest that these compounds may exert their anticancer effects by targeting the SIRT1 enzyme.[7][8] SIRT1 is a class III histone deacetylase that is overexpressed in various cancers and plays a role in cell survival and resistance to chemotherapy. By occupying the positions of the NAD+ cofactor and the histone deacetylase inhibitor EX527 at the active site of SIRT1, these adamantane-thiazole compounds may inhibit its activity, leading to cancer cell death.[7][8]
Another study focused on adamantane scaffold-containing 1,3,4-thiadiazole derivatives, some of which also incorporated a thiazole moiety.[12] Several of these compounds demonstrated potent anti-proliferative activity against MCF-7 (breast), HepG-2 (liver), and A549 (lung) cancer cell lines.[12] The most promising compounds induced apoptosis, as indicated by the up-regulation of BAX and down-regulation of Bcl-2.[12] Furthermore, some of these derivatives were found to be potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy.[12] The thiazolo-thiadiazole adamantane derivative 17 exhibited the strongest inhibitory activity against EGFR.[12]
Proposed Mechanism of Action: Dual Targeting of SIRT1 and EGFR
The anticancer activity of certain adamantane-thiazole compounds appears to be multi-faceted, potentially involving the simultaneous inhibition of multiple signaling pathways crucial for cancer cell survival and proliferation.
Diagram: Proposed Anticancer Mechanisms of Adamantane-Thiazole Compounds
Caption: Potential dual-targeting anticancer mechanism.
Structure-Activity Relationships (SAR) and Future Directions
While the field of adamantane-thiazole conjugates is still evolving, preliminary structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent and selective compounds. The nature and position of substituents on the thiazole and any associated aryl rings have been shown to significantly influence biological activity.[13] For instance, in the series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, different aryl substitutions led to variations in antibacterial, antifungal, and anticancer potency.[7]
Future research in this area should focus on:
-
Systematic SAR studies: To elucidate the precise structural requirements for optimal activity against specific biological targets.
-
Mechanism of action studies: To further unravel the molecular mechanisms underlying the observed biological effects.
-
In vivo evaluation: To assess the efficacy, pharmacokinetics, and safety of the most promising compounds in animal models.
-
Exploration of other therapeutic areas: Given the broad biological activity of both adamantane and thiazole derivatives, their conjugates may hold potential for treating other diseases, such as inflammatory disorders and neurodegenerative conditions.
Conclusion
The strategic combination of the adamantane scaffold and the thiazole ring has yielded a promising new class of bioactive molecules with diverse therapeutic potential. Adamantane-containing thiazole compounds have demonstrated significant antimicrobial and anticancer activities in vitro, often through novel and potentially multi-targeted mechanisms of action. As our understanding of the SAR and molecular pharmacology of these compounds grows, they represent a fertile ground for the development of next-generation therapeutic agents to address unmet medical needs. This guide has provided a comprehensive overview of the current state of research in this exciting field, offering a foundation for further investigation and innovation by researchers, scientists, and drug development professionals.
References
- 1. connectsci.au [connectsci.au]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile mechanism of action
An In-depth Technical Guide to the Putative Mechanisms of Action of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
Executive Summary
This document provides a comprehensive technical guide on the potential mechanisms of action for the novel chemical entity, this compound. In the absence of direct empirical data for this specific molecule, this guide synthesizes established knowledge regarding its core structural motifs—the adamantane cage and the thiazole ring—to propose several plausible and testable biological activities. This paper is intended for researchers, scientists, and drug development professionals, offering a structured framework for the initial investigation of this and structurally related compounds. We will delve into potential anti-inflammatory, anticancer, and enzyme inhibitory actions, providing the theoretical basis, key signaling pathways, and detailed experimental protocols for their validation.
Introduction to this compound: A Molecule of Interest
The compound this compound is a synthetic molecule featuring a unique combination of three key chemical moieties: a bulky, lipophilic adamantyl group; a heterocyclic 1,3-thiazole ring; and a reactive acetonitrile functional group. While this specific molecule is not extensively characterized in the current literature, its constituent parts are well-represented in a multitude of biologically active compounds.
The adamantane moiety is a rigid, three-dimensional hydrocarbon cage. Its incorporation into drug candidates often enhances pharmacokinetic properties by increasing lipophilicity and metabolic stability.[1][2] The adamantyl group can also serve as a bulky anchor to fit into specific cavities of biological targets like enzyme active sites or ion channels.[2][3] Adamantane derivatives have found clinical application as antiviral, antidiabetic, and neuroprotective agents.[4]
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs.[5] Thiazole derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[5][6][7][8]
Given the established bioactivity of these core structures, it is reasonable to hypothesize that this compound may possess significant therapeutic potential. This guide will explore three such putative mechanisms of action.
Postulated Mechanism I: Modulation of Inflammatory Pathways
Hypothesis: this compound attenuates inflammatory responses by inhibiting key signaling cascades such as the NF-κB and MAPK pathways in immune cells.
Causality and Rationale: The rationale for this hypothesis is twofold. First, numerous adamantane derivatives have demonstrated anti-inflammatory properties, with some acting on the lipoxygenase and complement systems, and others modulating microglial activity to reduce neuroinflammation.[9][10][11] Second, thiazole-containing compounds are well-documented anti-inflammatory agents.[8] A related compound, N-adamantyl-4-methylthiazol-2-amine (KHG26693), has been shown to suppress inflammatory responses in microglial cells by downregulating the NF-κB and ERK (a MAPK) signaling pathways.[12] The structural similarity suggests that our target compound could operate through a similar mechanism.
Core Signaling Pathway: NF-κB Activation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-1β.
Caption: The LPS-induced NF-κB signaling cascade.
Experimental Protocols for Validation
A. In Vitro Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of the compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
B. Western Blot for NF-κB Pathway Activation
This protocol determines if the compound's anti-inflammatory effect is mediated through the inhibition of the NF-κB pathway.
-
Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound (e.g., at its IC₅₀ concentration) for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities. A decrease in the ratio of phospho-IκBα to total IκBα would indicate inhibition of the NF-κB pathway.
Postulated Mechanism II: Anticancer Activity via Apoptosis Induction
Hypothesis: this compound exhibits cytotoxic effects on cancer cells by inducing programmed cell death (apoptosis).
Causality and Rationale: Thiazole derivatives are a prominent class of anticancer agents, known to induce apoptosis through various mechanisms.[13][14][15] They can interfere with cell signaling pathways, disrupt the cell cycle, and trigger mitochondrial dysfunction.[15][16] The adamantane group, by increasing lipophilicity, can enhance the compound's ability to cross the cell membrane and reach intracellular targets, potentially boosting its cytotoxic potency.[2]
Core Signaling Pathway: Caspase-Mediated Apoptosis
Apoptosis is executed by a family of proteases called caspases. The intrinsic (mitochondrial) pathway is a common mechanism for chemotherapy-induced apoptosis. Cellular stress leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane. This releases cytochrome c into the cytoplasm, where it binds to Apaf-1, forming the apoptosome. The apoptosome then activates initiator caspase-9, which in turn cleaves and activates effector caspases like caspase-3, leading to the dismantling of the cell.
Caption: The intrinsic pathway of apoptosis.
Experimental Protocols for Validation
A. Cell Viability and Cytotoxicity Screening
This protocol measures the compound's effect on the proliferation and viability of cancer cells.
-
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) for 48 or 72 hours.
-
Viability Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line.
B. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cancer cells in a 6-well plate with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and positive controls (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Postulated Mechanism III: Enzyme Inhibition
Hypothesis: this compound acts as an inhibitor of a specific enzyme or class of enzymes critical for a pathological process.
Causality and Rationale: The rigid, cage-like structure of adamantane is an ideal scaffold for fitting into the hydrophobic pockets of enzymes, acting as a potent inhibitor.[2][3] Clinically used adamantane-based drugs like Saxagliptin and Vildagliptin function as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][4] Thiazole derivatives are also known to inhibit a wide range of enzymes.[13] Therefore, it is highly plausible that the combined adamantyl-thiazole structure could be a potent and selective enzyme inhibitor. The specific target enzyme is unknown and would require screening.
Workflow for Enzyme Inhibition Studies
The process of identifying and characterizing a compound as an enzyme inhibitor involves a systematic workflow, from broad screening to detailed kinetic analysis.
Caption: Workflow for enzyme inhibitor identification.
Experimental Protocols for Validation
A. General Enzyme Inhibitor Screening
This protocol describes a primary screen to identify potential enzyme targets from a panel.
-
Assay Kits: Procure commercially available inhibitor screening kits for a diverse panel of enzymes (e.g., kinases, proteases, phosphatases, metabolic enzymes).[17] These kits typically contain the enzyme, substrate, and a positive control inhibitor.[17]
-
Assay Preparation: In a 96- or 384-well plate, add the assay buffer, the enzyme, and the test compound at a fixed concentration (e.g., 10 µM). Include positive and negative (vehicle) controls.
-
Pre-incubation: Pre-incubate the enzyme with the compound for 15-30 minutes at the optimal temperature for the enzyme, allowing for potential binding.[18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[18]
-
Signal Detection: Monitor the reaction progress by measuring the output signal (e.g., absorbance, fluorescence, luminescence) over time using a plate reader. The signal corresponds to product formation or substrate consumption.
-
Analysis: Calculate the percentage of inhibition for each enzyme. An enzyme showing significant inhibition (typically >50%) is considered a "hit" and is selected for further study.
B. Determination of IC₅₀ and Inhibition Kinetics
This protocol provides a detailed characterization of the compound's inhibitory effect on a "hit" enzyme.
-
IC₅₀ Determination:
-
Set up the enzymatic reaction as described above.
-
Add the test compound in a range of concentrations (e.g., 10-point, 3-fold serial dilution) to the enzyme.
-
Initiate the reaction with a fixed concentration of substrate (typically at or near its Kₘ value).
-
Measure the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
-
Kinetic Mechanism Studies:
-
To determine the mechanism of inhibition, perform a matrix of experiments by varying the concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using graphical methods, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[Substrate]).
-
The pattern of the lines on the plot will reveal the mechanism:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
From this data, the inhibition constant (Kᵢ) can be calculated, which represents the true binding affinity of the inhibitor for the enzyme.
-
Summary of Hypothetical Data
The following tables summarize the kind of quantitative data that could be generated from the experimental protocols described above.
Table 1: Anti-inflammatory Activity
| Cell Line | Cytokine | IC₅₀ (µM) |
|---|---|---|
| RAW 264.7 | TNF-α | 5.2 |
| RAW 264.7 | IL-6 | 7.8 |
| THP-1 | TNF-α | 6.5 |
Table 2: Anticancer Cytotoxicity
| Cell Line | Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 8.9 |
| A549 | Lung Cancer | 12.4 |
| HCT116 | Colon Cancer | 7.1 |
| MCF-10A | Non-cancerous | > 100 |
Conclusion and Future Directions
While the precise biological role of this compound remains to be elucidated, its chemical architecture strongly suggests a high potential for significant pharmacological activity. This guide has outlined three plausible and scientifically-grounded mechanisms of action: anti-inflammatory, pro-apoptotic, and enzyme inhibitory. The detailed experimental protocols provided herein offer a clear and logical framework for the systematic investigation of this compound.
The critical next steps for any research program focused on this molecule should be the execution of these, or similar, in vitro assays. Positive results from these initial screens would warrant progression to more complex studies, including:
-
Target Deconvolution: For promising hits in enzyme inhibition screens, identifying the specific molecular target is crucial.
-
In Vivo Efficacy: Validating in vitro findings in relevant animal models of inflammation or cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to optimize potency and selectivity.
By pursuing these lines of inquiry, the full therapeutic potential of this compound can be systematically uncovered, potentially leading to the development of a novel therapeutic agent.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. connectsci.au [connectsci.au]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. superchemistryclasses.com [superchemistryclasses.com]
The Adamantyl-Thiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Strategic Union of Adamantane and Thiazole
In the landscape of medicinal chemistry, the conjugation of distinct pharmacophores into a single molecular entity is a proven strategy for the development of novel therapeutic agents with enhanced efficacy and unique pharmacological profiles. This guide delves into the intricate structure-activity relationships (SAR) of adamantyl-thiazole analogs, a class of compounds that has garnered significant attention for its broad spectrum of biological activities. The rationale behind this chemical union is elegantly simple yet profound: the bulky, lipophilic adamantane cage offers a robust anchor for protein binding and can improve pharmacokinetic properties, while the versatile thiazole ring serves as a key interaction hub and a synthetically tractable scaffold.[1][2]
The thiazole ring is a cornerstone of many clinically approved drugs and biologically active molecules, prized for its ability to engage in hydrogen bonding, and hydrophobic and van der Waals interactions with biological targets.[3] Its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5][6] The adamantyl group, a rigid and sterically demanding tricyclic alkane, is known to enhance the therapeutic index of compounds by increasing their lipophilicity, which can lead to improved membrane permeability and metabolic stability.[1][2] The incorporation of this moiety can also facilitate a tighter fit within the hydrophobic pockets of target enzymes or receptors.[1]
This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR of adamantyl-thiazole analogs. We will explore the key structural modifications that govern their biological activity, delve into the mechanistic insights gleaned from these studies, and provide detailed experimental protocols for their synthesis and evaluation.
Core Structure and Key Modification Points
The foundational structure of the adamantyl-thiazole analogs discussed herein typically consists of an adamantyl group linked to a thiazole ring. The versatility of this scaffold lies in the numerous points available for chemical modification, which allows for the fine-tuning of its physicochemical properties and biological activity.
Diagram 1: General Structure of Adamantyl-Thiazole Analogs
Caption: Key modification points (R1, X, R2, R3) on the adamantyl-thiazole scaffold.
The primary points of modification that significantly influence the biological activity of these analogs are:
-
The Adamantyl Moiety (R1): While typically unsubstituted, the point of attachment to the linker can be varied (e.g., 1-adamantyl or 2-adamantyl).
-
The Linker (X): The nature of the chemical bridge between the adamantyl and thiazole moieties is critical. Common linkers include amides, imines, and direct C-N or C-C bonds.
-
Substituents on the Thiazole Ring (R2 and R3): These positions are ripe for modification, with aryl, substituted aryl, and heterocyclic groups being commonly employed to modulate activity and target selectivity.
Structure-Activity Relationships in Anticancer Activity
Adamantyl-thiazole analogs have emerged as a promising class of anticancer agents, with studies revealing potent activity against a range of human tumor cell lines.[7][8][9] The SAR in this context is often dictated by the nature of the substituents on the thiazole ring and the overall molecular conformation.
A notable study synthesized a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines and evaluated their anti-proliferative activity.[7] The key findings from this and related studies are summarized below:
-
Influence of Aryl Substituents: The presence and substitution pattern of aryl rings at the C4 and N3 positions of the thiazole ring are critical for anticancer potency. For instance, compounds with a 4-methoxyphenyl group at the C4 position have shown significant antifungal activity.[7]
-
Targeting EGFR and PI3K/mTOR Pathways: Some adamantyl-thiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression. For example, novel adamantanyl-based thiadiazolyl pyrazoles have been shown to target the epidermal growth factor receptor (EGFR).[9] Other thiazole derivatives have demonstrated dual inhibitory activity against PI3Kα and mTOR.[5]
-
Induction of Apoptosis: The mechanism of anticancer action for many thiazole derivatives involves the induction of programmed cell death (apoptosis). Certain analogs have been shown to arrest the cell cycle and trigger apoptosis in cancer cells.[10]
| Compound Series | Key Structural Features | Biological Activity | Reference |
| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Varied aryl substituents at N3 and C4 positions | Potent anti-proliferative activity against human tumor cell lines. | [7] |
| Adamantanyl-based thiadiazolyl pyrazoles | Adamantane ring linked to a thiazolopyrazoline core | Growth inhibitory effects on triple-negative breast cancer cells by targeting EGFR. | [9] |
| Thiazole derivatives with substituted phenyl rings | Varied substitutions on a terminal phenyl ring | Dual inhibitors of PI3Kα/mTOR with cytotoxic potential. | [5] |
Antiviral and Antimicrobial Activities: A Tale of Two Moieties
The adamantane scaffold has a rich history in antiviral drug discovery, with amantadine and rimantadine being early examples of influenza A inhibitors.[7] The conjugation of this viral entry-inhibiting pharmacophore with the biologically active thiazole ring has yielded compounds with promising antiviral and antimicrobial properties.[4]
A study on adamantane derivatives containing a thiazole moiety revealed significant activity against the influenza A virus (H1N1).[4] The lead compound, a rimantadine analogue with a thiazole ring (Gly-Thz-rimantadine), exhibited a half-maximal inhibitory concentration (IC50) of 0.11 μg/mL.[4] This same compound also displayed potent antifungal activity.[4]
The SAR for antimicrobial activity often hinges on the overall lipophilicity of the molecule and the presence of specific functional groups that can interact with microbial cell membranes or essential enzymes.
| Compound | Target Organism | Activity (IC50 / CC50) | Reference |
| Gly-Thz-rimantadine | Influenza A/Hongkong/68 (H1N1) | IC50 = 0.11 μg/mL, CC50 = 50 μg/mL | [4] |
| (Z)-N-(adamantan-1-yl)-3-(4-chlorophenyl)-4-phenylthiazol-2(3H)-imine | Candida albicans | Potent antifungal activity | [7] |
Enzyme Inhibition: A Focus on 11β-HSD1
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating glucocorticoid levels and is a therapeutic target for metabolic syndrome.[1] Adamantyl-thiazole analogs have been investigated as inhibitors of this enzyme.
In a study of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, the substituent at the C5 position of the thiazole ring was found to be a key determinant of inhibitory activity.[1] The most active compound, which featured a spiro-cyclohexane substituent at C5, demonstrated an IC50 of 0.31 µM against 11β-HSD1.[1] This highlights the importance of steric bulk and hydrophobicity at this position for effective binding to the enzyme's active site. The bulky adamantyl group is proposed to fit into a hydrophobic pocket of the receptor.[1]
Diagram 2: Proposed Binding of Adamantyl-Thiazole Inhibitor in 11β-HSD1 Active Site
Caption: Interaction model of an adamantyl-thiazole analog with the 11β-HSD1 active site.
Experimental Protocols
General Synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines
This protocol is adapted from the synthesis described for a series of potent anti-proliferative agents.[7]
Step 1: Synthesis of 1-(adamantan-1-yl)-3-arylthioureas
-
To a solution of the appropriate arylisothiocyanate (1.0 eq) in anhydrous dichloromethane (DCM), add 1-adamantylamine (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield the desired thiourea derivative.
Step 2: Synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines
-
To a solution of the 1-(adamantan-1-yl)-3-arylthiourea (1.0 eq) in absolute ethanol, add the appropriate 2-bromo-1-arylethan-1-one (1.0 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final product.
Diagram 3: Synthetic Workflow for Adamantyl-Thiazole Analogs
Caption: A two-step synthetic pathway to (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of the synthesized compounds against human cancer cell lines.[8][10]
-
Cell Seeding: Plate human cancer cells (e.g., HepG-2, HCT-116, MCF-7) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the adamantyl-thiazole analogs (typically in a range from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The adamantyl-thiazole scaffold represents a highly promising platform for the design and development of novel therapeutic agents. The structure-activity relationship studies conducted to date have provided valuable insights into the key structural features that govern the biological activity of these compounds. The lipophilic adamantane moiety and the versatile thiazole ring work in concert to create molecules with potent anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties.
Future research in this area should focus on:
-
Exploring a wider range of substituents on the thiazole ring to further optimize potency and selectivity.
-
Investigating different linkers between the adamantyl and thiazole moieties to fine-tune the spatial orientation and conformational flexibility of the molecules.
-
Elucidating the detailed mechanisms of action for the most potent compounds through advanced biochemical and cellular assays.
-
Conducting in vivo studies to evaluate the pharmacokinetic properties and therapeutic efficacy of lead candidates.
By leveraging the knowledge of the structure-activity relationships outlined in this guide, researchers can continue to unlock the full therapeutic potential of adamantyl-thiazole analogs in the ongoing quest for new and effective medicines.
References
- 1. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents [mdpi.com]
- 9. Novel Adamantanyl-Based Thiadiazolyl Pyrazoles Targeting EGFR in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Discovery of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile as a potential inhibitor
An In-Depth Technical Guide to the Discovery of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile as a Potential Kinase Inhibitor
Introduction
The confluence of rigid, lipophilic scaffolds with versatile heterocyclic systems has yielded numerous promising candidates in drug discovery. The adamantane moiety, with its unique three-dimensional structure, offers advantages in enhancing pharmacokinetic properties such as absorption and metabolic stability.[1] When coupled with the thiazole ring, a prevalent pharmacophore in a multitude of clinically approved drugs, the resulting derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] This guide delineates the discovery and preclinical evaluation of a novel compound, this compound, as a potential inhibitor of a key signaling kinase implicated in oncogenesis.
The rationale for the design of this molecule stems from the established precedent of adamantane-containing compounds as effective chemotherapeutic agents and the known ability of the thiazole heterocycle to serve as a core scaffold for kinase inhibitors.[1][2] The incorporation of a nitrile group is a strategic choice, as this functional group can participate in crucial hydrogen bonding interactions within the active site of target enzymes. This guide provides a comprehensive overview of the synthesis, characterization, and in vitro evaluation of this promising compound, offering insights for researchers and professionals in the field of drug development.
Synthesis and Characterization
The synthesis of this compound was approached through a multi-step process, leveraging established methodologies for the construction of adamantyl-thiazole derivatives.[5][6] The general synthetic strategy is outlined below.
Proposed Synthetic Pathway
A plausible synthetic route commences with the readily available 1-acetyladamantane, which serves as the precursor for the adamantyl moiety. This is followed by the construction of the thiazole ring and subsequent introduction of the acetonitrile functionality.
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of α-Bromo-1-acetyladamantane
-
To a solution of 1-acetyladamantane (1.0 eq) in glacial acetic acid, add bromine (1.1 eq) dropwise at room temperature with constant stirring.
-
Continue stirring for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-bromo-1-acetyladamantane, which can be used in the next step without further purification.
Step 2: Hantzsch Thiazole Synthesis to yield 2-Amino-4-(1-adamantyl)-1,3-thiazole
-
Dissolve the crude α-bromo-1-acetyladamantane (1.0 eq) and thioacetamide (1.2 eq) in ethanol.[2]
-
Reflux the reaction mixture for 8-10 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-amino-4-(1-adamantyl)-1,3-thiazole.
Step 3: Synthesis of this compound via Sandmeyer Reaction
-
Suspend 2-amino-4-(1-adamantyl)-1,3-thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, this compound.
Characterization Data
The structure of the synthesized compound would be confirmed using standard spectroscopic methods. The following table summarizes the expected characterization data.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the adamantyl protons, a singlet for the thiazole proton, and a singlet for the methylene protons of the acetonitrile group. |
| ¹³C NMR | Resonances for the adamantyl cage carbons, thiazole ring carbons, and the nitrile and methylene carbons of the acetonitrile moiety. |
| HRMS (ESI) | Calculated m/z value for the protonated molecule [M+H]⁺ consistent with the molecular formula C₁₅H₁₈N₂S. |
| FT-IR | Characteristic absorption bands for the C≡N stretch of the nitrile group and C=N and C-S stretches of the thiazole ring. |
Proposed Mechanism of Action as a Kinase Inhibitor
Drawing parallels from the known anticancer activities of other thiazole derivatives, it is hypothesized that this compound may function as an inhibitor of a protein kinase involved in cell proliferation and survival pathways.[4][7] Many kinase inhibitors bind to the ATP-binding pocket of the enzyme, and the structural features of our target compound are consistent with this mode of action.
Caption: Proposed mechanism of kinase inhibition by this compound.
The adamantyl group is expected to occupy a hydrophobic pocket within the kinase domain, while the thiazole ring and the nitrile group could form key hydrogen bonds with the hinge region of the enzyme, a common interaction motif for kinase inhibitors.
In Vitro Evaluation of Inhibitory Activity
To validate the hypothesis that this compound is a kinase inhibitor, a series of in vitro experiments would be conducted.
Experimental Workflow
The in vitro evaluation would follow a systematic progression from initial screening to detailed characterization of the inhibitory activity.
Caption: Workflow for the in vitro evaluation of the candidate inhibitor.
Kinase Inhibition Assay Protocol
-
Enzyme and Substrate Preparation: Recombinant human kinase and a corresponding peptide substrate are diluted in kinase buffer.
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are incubated in a 384-well plate. The reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence-based assay).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
Hypothetical In Vitro Activity Data
The following table presents hypothetical IC₅₀ values for this compound against a panel of selected kinases, demonstrating potential potency and selectivity.
| Kinase Target | IC₅₀ (nM) |
| Target Kinase A | 50 |
| Target Kinase B | 800 |
| Target Kinase C | >10,000 |
| Target Kinase D | 1,500 |
These hypothetical results would suggest that the compound is a potent and selective inhibitor of "Target Kinase A."
Cell-Based Proliferation Assay
To assess the compound's effect on cancer cell viability, a cell-based assay such as the MTT assay would be performed on a cancer cell line known to be dependent on the target kinase. A dose-dependent decrease in cell viability would be expected, indicating the compound's antiproliferative activity.[8][9]
Future Directions and In Vivo Studies
Promising in vitro results would warrant further investigation into the compound's therapeutic potential through in vivo studies.
Proposed In Vivo Experimental Design
-
Animal Model: A xenograft mouse model would be established by implanting human cancer cells (overexpressing the target kinase) into immunocompromised mice.[7]
-
Treatment: Once tumors reach a palpable size, mice would be randomized into vehicle control and treatment groups. The test compound would be administered orally or intraperitoneally at various doses.
-
Efficacy Assessment: Tumor growth would be monitored regularly by measuring tumor volume. Body weight would also be tracked as an indicator of toxicity.
-
Pharmacokinetic and Pharmacodynamic Analysis: At the end of the study, blood and tumor samples would be collected to assess drug exposure and target engagement (e.g., by measuring the phosphorylation status of the kinase's downstream substrates).
The anticipated outcome would be a significant reduction in tumor growth in the treated groups compared to the control group, with minimal toxicity.
Conclusion
This technical guide has outlined a comprehensive discovery and preclinical evaluation pathway for this compound as a potential kinase inhibitor. By leveraging the favorable properties of the adamantane and thiazole scaffolds, this novel compound presents a promising starting point for the development of a new class of targeted anticancer agents. The proposed synthetic route is feasible, and the described in vitro and in vivo evaluation strategies provide a clear roadmap for advancing this candidate through the drug discovery pipeline. Further optimization of the lead compound could lead to the identification of a clinical candidate with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. 4-(1-Adamantyl)-1,3-thiazole | Benchchem [benchchem.com]
- 2. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antiproliferative study of novel adamantyl pyridin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
Introduction: The Significance of Adamantyl-Thiazole Moieties in Modern Drug Discovery
The confluence of adamantane and thiazole functionalities within a single molecular architecture represents a compelling strategy in contemporary medicinal chemistry. The adamantyl group, a rigid and lipophilic cage-like hydrocarbon, is renowned for its ability to enhance the pharmacokinetic profile of drug candidates. Its steric bulk can shield adjacent functional groups from metabolic degradation, thereby increasing in vivo stability and plasma half-life.[1][2] Furthermore, the adamantane moiety can facilitate passage across the blood-brain barrier, a critical attribute for therapies targeting the central nervous system.[3]
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in a plethora of biologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[4] The Hantzsch thiazole synthesis, a classic and robust method, provides a versatile and efficient route to a wide array of substituted thiazoles.[5]
This document provides a comprehensive, in-depth guide for the synthesis of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile, a compound of significant interest for further elaboration in drug discovery programs. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a stepwise procedure, but also the underlying scientific rationale for each experimental choice.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the bromination of 1-acetyladamantane to yield the key intermediate, 1-(1-adamantyl)-2-bromoethanone. The second step is the classical Hantzsch thiazole synthesis, where the α-haloketone is condensed with 2-cyanoethanethioamide to form the final thiazole ring system.
Data Presentation: Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of all reactants, intermediates, and the final product is paramount for a successful and safe synthesis. The following table summarizes these key parameters.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Precautions |
| 1-Acetyladamantane | ![]() | C₁₂H₁₈O | 178.27 | 51-54 | Irritant. Avoid inhalation and contact with skin and eyes. |
| Bromine | Br₂ | Br₂ | 159.81 | -7.2 | Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |
| 1-(1-Adamantyl)-2-bromoethanone | ![]() | C₁₂H₁₇BrO | 257.17 | Not reported | Corrosive, causes severe skin burns and eye damage. Lachrymator. Handle with extreme care. |
| 2-Cyanoethanethioamide | ![]() | C₃H₄N₂S | 100.14 | 113-119 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. |
| This compound | ![]() | C₁₅H₁₈N₂S | 258.38 | Not reported | Assume to be a potential irritant and handle with care. |
Experimental Protocols
Part 1: Synthesis of 1-(1-Adamantyl)-2-bromoethanone
This procedure outlines the α-bromination of 1-acetyladamantane. The use of bromine in acetic acid is a standard and effective method for the selective bromination at the α-position of a ketone.
Materials and Equipment:
-
1-Acetyladamantane
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-acetyladamantane (10.0 g, 56.1 mmol) in glacial acetic acid (100 mL).
-
Bromination: While stirring the solution at room temperature, add a solution of bromine (3.0 mL, 58.9 mmol) in glacial acetic acid (20 mL) dropwise from the dropping funnel over a period of 30 minutes. The characteristic red-brown color of bromine should persist.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form. Quench the excess bromine by adding a saturated solution of sodium bisulfite dropwise until the red-brown color disappears.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(1-adamantyl)-2-bromoethanone as a solid. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of this compound
This is the core Hantzsch thiazole synthesis, a cyclocondensation reaction that forms the desired thiazole ring.[5]
Materials and Equipment:
-
1-(1-Adamantyl)-2-bromoethanone (from Part 1)
-
2-Cyanoethanethioamide
-
Ethanol
-
Triethylamine
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Buchner funnel and filter flask
-
Recrystallization apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(1-adamantyl)-2-bromoethanone (10.0 g, 38.9 mmol) and 2-cyanoethanethioamide (4.28 g, 42.8 mmol) to ethanol (150 mL).
-
Reaction Initiation: Add triethylamine (6.0 mL, 42.8 mmol) to the mixture. The triethylamine acts as a base to facilitate the reaction and neutralize the HBr formed.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form. Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with cold ethanol.
-
Purification: The crude product can be purified by recrystallization. A common solvent system for thiazole derivatives is ethanol or a mixture of ethanol and water.[6] Dissolve the crude solid in a minimal amount of hot ethanol. If the product is highly soluble, add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified product should also be determined.
Visualization of the Process
Chemical Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Workflow
The overall experimental workflow is a logical progression from starting materials to the purified final product.
Caption: Experimental Workflow for the Synthesis.
Scientific Integrity & Logic: The "Why" Behind the Protocol
-
Choice of Brominating Agent: Bromine in acetic acid is a classic and effective reagent for the α-bromination of ketones. Acetic acid serves as both a solvent and a catalyst, promoting the enolization of the ketone, which is the reactive species in the bromination reaction.
-
Hantzsch Reaction Conditions: The Hantzsch synthesis is typically carried out in a protic solvent like ethanol, which effectively dissolves the reactants.[7] The reaction is often heated to reflux to increase the reaction rate. The addition of a base, such as triethylamine, is crucial to neutralize the hydrobromic acid that is formed as a byproduct, driving the reaction to completion.
-
Purification Strategy: Recrystallization is a powerful technique for purifying solid organic compounds.[6] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. For many thiazole derivatives, ethanol or an ethanol/water mixture provides the desired solubility profile.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following these procedures and understanding the rationale behind them, researchers can confidently and safely prepare this valuable scaffold for further investigation in their drug discovery and development endeavors. The unique combination of the adamantyl and thiazole moieties holds significant promise for the creation of novel therapeutics with enhanced pharmacological properties.
References
- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. mzCloud – 2 4 1 Adamantyl 1 3 thiazol 2 yl pyrazine [mzcloud.org]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol Guide: Quantitative Analysis of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
Authored by: Gemini, Senior Application Scientist
Introduction: The adamantane moiety is a key pharmacophore in numerous therapeutic agents due to its rigid, lipophilic structure that can enhance drug-like properties.[1][2] The compound [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile is a novel molecule incorporating this bulky group into a thiazole acetonitrile scaffold, suggesting potential applications in medicinal chemistry and drug discovery. Accurate and robust quantification of this analyte in various matrices is paramount for preclinical and clinical development, including pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a comprehensive guide to the analytical methodologies for the precise quantification of this compound, tailored for researchers, scientists, and drug development professionals.
The unique physicochemical properties of adamantane derivatives, such as their lipophilicity, present distinct analytical challenges.[1] This guide outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification in complex biological matrices. The protocols herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind each procedural step.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is critical for method development. While specific experimental data for this compound is not widely available, we can infer its characteristics from its structural components: the adamantyl group and the thiazole ring. The adamantane cage imparts high lipophilicity (high LogP), while the thiazole ring and acetonitrile group introduce some polarity. A related compound, 4-(1-adamantyl)phenol, has a reported melting point of 181-183 °C, suggesting that our target analyte is also a solid at room temperature.[3][4]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale & Impact on Analysis |
| Molecular Formula | C15H18N2S | From structure. |
| Molecular Weight | 258.38 g/mol | From formula. Essential for mass spectrometry. |
| LogP (estimated) | 3.5 - 4.5 | High lipophilicity from the adamantane group. Influences choice of extraction solvent and reversed-phase HPLC conditions. |
| Aqueous Solubility | Low | Expected due to high lipophilicity. Requires organic solvents for dissolution. |
| UV Absorbance | ~250-270 nm | The thiazole ring is a chromophore. Allows for UV detection in HPLC. |
| pKa (estimated) | ~1.5-2.5 (thiazole nitrogen) | The thiazole ring is weakly basic. Influences mobile phase pH selection for optimal chromatography. |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of the analyte in bulk drug substances, formulated products, and for in-process controls where high concentration levels are expected.
A. Rationale for Method Selection
A reversed-phase HPLC method is proposed due to the non-polar nature of the adamantane moiety. A C18 column will provide sufficient hydrophobic interaction for good retention and separation from more polar impurities. Acetonitrile is selected as the organic component of the mobile phase due to its lower UV absorbance and lower backpressure compared to methanol.[5] An acidic mobile phase modifier (e.g., formic or acetic acid) is used to ensure the ionization state of the thiazole nitrogen is consistent, leading to sharp, symmetrical peaks.
B. Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
Syringe filters (0.45 µm PTFE).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-1 min: 50% B, 1-10 min: 50-95% B, 10-12 min: 95% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
4. Sample Preparation (for formulated product):
-
Weigh and finely powder a representative sample of the formulated product.
-
Transfer an amount of powder equivalent to ~10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.
-
Add ~70 mL of diluent and sonicate for 15 minutes to dissolve the API.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.999).
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
C. Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for the quantification of low concentrations of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.[1][6] The high sensitivity and selectivity of tandem mass spectrometry allow for accurate measurement even in the presence of endogenous interferences.
A. Rationale for Method Selection
The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample recovery.[1] Since a specific SIL-IS for the target analyte may not be commercially available, a structurally similar compound can be used as an alternative, though with the caveat of potential differences in ionization efficiency and chromatographic behavior. For this protocol, we will assume the availability of a deuterated analog, [4-(1-Adamantyl-d15)-1,3-thiazol-2-yl]acetonitrile, as the ideal internal standard.
Sample preparation involves protein precipitation, a simple and effective method for removing the bulk of proteins from biological samples.[6]
B. Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, water, and formic acid.
-
This compound and its deuterated internal standard.
-
Biological matrix (e.g., human plasma).
-
Microcentrifuge tubes and a microcentrifuge.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol or DMSO.
-
Working Standard and IS Solutions: Prepare by serial dilution in 50:50 acetonitrile/water.
-
Protein Precipitation Solvent: Acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL).
3. Sample Preparation (Protein Precipitation):
Caption: Sample preparation workflow.
4. LC-MS/MS Conditions:
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient with 0.1% formic acid in water (A) and acetonitrile (B) |
| Gradient Program | 0-0.5 min: 20% B, 0.5-3.0 min: 20-95% B, 3.0-3.5 min: 95% B, 3.6-5.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | Analyte: m/z 259.1 -> 124.1 (example), IS: m/z 274.2 -> 139.1 (example) |
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard for each sample and standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Use a weighted (1/x²) linear regression to determine the best fit for the calibration curve.
-
Quantify the analyte in the samples using the regression equation.
C. Method Validation Considerations
A full validation of the LC-MS/MS method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.
-
Linearity and Range: Demonstrating a linear relationship between response and concentration.
-
Accuracy and Precision: Intra- and inter-day assessment of the closeness of measured values to the true values and the variability of the measurements.
-
Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.[7][8]
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantitative determination of this compound. The HPLC-UV method offers a reliable approach for the analysis of bulk material and pharmaceutical formulations, while the LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications. The choice of method will depend on the specific requirements of the study, including the nature of the sample matrix and the required limits of quantification. It is imperative that any method be fully validated for its intended use to ensure the generation of high-quality, reliable data in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4-(1-ADAMANTYL)PHENOL | 29799-07-3 [chemicalbook.com]
- 5. shimadzu.com [shimadzu.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Assays Using [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
Introduction: The Promise of a Novel Adamantyl-Thiazole Conjugate
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile emerges as a compound of significant interest, integrating two pharmacologically privileged moieties: the adamantyl group and a thiazole ring. The adamantane cage, a bulky, lipophilic three-dimensional structure, is known to enhance the therapeutic index of various drugs.[1] Thiazole derivatives, on the other hand, are versatile heterocyclic compounds renowned for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4][5][6]
The conjugation of these two groups is anticipated to yield a molecule with potent antibacterial activity. The lipophilicity of the adamantyl group may facilitate penetration through bacterial cell membranes, while the thiazole core could interact with essential bacterial targets. Thiazole-containing compounds have been reported to inhibit bacterial enzymes crucial for DNA replication and cell division, such as DNA gyrase and FtsZ.[2][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a variety of antibacterial assays. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
I. Preliminary Screening: The Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a valuable initial screening method to qualitatively assess the antibacterial activity of a compound.[9][10][11] This technique allows for a rapid determination of whether this compound exhibits inhibitory effects against a panel of bacterial strains.
Principle
A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a bacterial culture. As the compound diffuses into the agar, a concentration gradient is established. If the bacteria are susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[11][12] The diameter of this zone is indicative of the compound's antibacterial potency.[11]
Experimental Protocol
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
2. Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
3. Application of Test Compound Disks:
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Aseptically apply a known amount of a stock solution of this compound (dissolved in a suitable solvent like DMSO) to each disk. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar surface.
-
Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only).
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.[12]
-
The results are typically interpreted as follows:
-
Susceptible (S): A large zone of inhibition indicates that the bacteria are likely to be inhibited by the compound.
-
Intermediate (I): A smaller zone of inhibition suggests that the compound may be effective at higher concentrations.
-
Resistant (R): No zone of inhibition or a very small zone indicates that the bacteria are not inhibited by the compound at the tested concentration.
-
Data Presentation
| Bacterial Strain | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus ATCC 25922 | X | ||
| Escherichia coli ATCC 25922 | X | ||
| Pseudomonas aeruginosa ATCC 27853 | X | ||
| Enterococcus faecalis ATCC 29212 | X | ||
| Positive Control (e.g., Gentamicin) | 10 | ||
| Negative Control (Solvent) | - | 0 | R |
II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the disk diffusion assay, a quantitative method is necessary to determine the precise concentration of this compound required to inhibit bacterial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[13][14][15]
Principle
This method involves preparing serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[15] Each well is then inoculated with a standardized bacterial suspension. After incubation, the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.[14][15]
Experimental Protocol
1. Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest desired test concentration.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB).
2. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Within 15 minutes of preparing the final inoculum, add the standardized bacterial suspension to each well containing the compound dilutions.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Reading and Interpreting the MIC:
-
After incubation, visually inspect the plate for turbidity. The growth control well should be distinctly turbid, and the sterility control well should remain clear.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
Data Presentation
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25922 | This compound | |
| Escherichia coli ATCC 25922 | This compound | |
| Pseudomonas aeruginosa ATCC 27853 | This compound | |
| Enterococcus faecalis ATCC 29212 | This compound | |
| Control Antibiotic (e.g., Ciprofloxacin) |
III. Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Assay
The MIC assay determines the concentration of a compound that inhibits bacterial growth (bacteriostatic), but it does not differentiate from the concentration that kills the bacteria (bactericidal). The Minimum Bactericidal Concentration (MBC) assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17]
Principle
Following the determination of the MIC, a small aliquot from the wells of the microtiter plate that show no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in the initial inoculum is achieved.
Experimental Protocol
1. Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible turbidity (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
2. Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
3. Determining the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Interpretation
The relationship between the MBC and MIC values provides insight into the nature of the antimicrobial activity:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is considered bactericidal.[17]
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.
IV. Visualizing the Workflow
To ensure clarity and reproducibility, the experimental workflows are presented below in a diagrammatic format using the DOT language.
Caption: Workflow for antibacterial susceptibility testing of this compound.
V. Causality and Self-Validation in Experimental Design
The protocols outlined above are designed with inherent checks and balances to ensure the integrity of the results.
-
Standardization is Key: The use of a 0.5 McFarland standard for inoculum preparation is critical for reproducibility.[14] Variations in inoculum density can significantly impact the results of both disk diffusion and broth microdilution assays.[12]
-
Controls for Confidence: The inclusion of positive and negative controls in the disk diffusion assay validates the test system. A known antibiotic confirms the susceptibility of the test organism, while the solvent control ensures that the vehicle for the test compound does not have any intrinsic antibacterial activity. In the MIC assay, the growth control confirms the viability of the inoculum, and the sterility control verifies the absence of contamination in the medium.[14]
-
Adherence to Guidelines: The methodologies described are in alignment with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[15][18][19][20][21] Adherence to these guidelines is crucial for generating data that is comparable and credible within the scientific community.
VI. Potential Mechanism of Action: A Look into Thiazole's Role
While the precise mechanism of action of this compound requires further investigation, the presence of the thiazole ring provides clues to its potential targets. Thiazole derivatives have been shown to interfere with essential bacterial processes:
-
Inhibition of Cell Division: Some thiazole-containing compounds have been found to inhibit FtsZ, a protein that forms the Z-ring, which is essential for bacterial cell division.[8] Inhibition of FtsZ leads to filamentation and eventual cell death.
-
Disruption of DNA Synthesis: Another potential target is DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair.[2] Quinolone antibiotics, a major class of antibacterials, also target this enzyme.
Further studies, such as macromolecular synthesis assays and enzyme inhibition assays, would be necessary to elucidate the specific mechanism of action of this novel compound.
Caption: Potential mechanisms of antibacterial action for thiazole-containing compounds.
VII. Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antibacterial agents. The protocols detailed in this application note provide a robust framework for the initial evaluation of its antibacterial activity. By following these standardized procedures, researchers can generate high-quality, reproducible data to guide further drug development efforts. Future studies should focus on elucidating the specific mechanism of action, evaluating the compound against a broader panel of clinically relevant and drug-resistant bacterial strains, and assessing its in vivo efficacy and toxicity.
References
- 1. Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. emerypharma.com [emerypharma.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. benchchem.com [benchchem.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. goums.ac.ir [goums.ac.ir]
- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 20. iacld.com [iacld.com]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Notes and Protocols for the Evaluation of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Adamantyl-Thiazole Conjugate
The confluence of adamantane's rigid, lipophilic scaffold with the versatile thiazole heterocycle has yielded numerous compounds with significant pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The adamantane moiety is known to enhance the bioavailability and stability of drug candidates, effectively acting as a "lipophilic bullet" to guide pharmacophores to their targets.[3] Thiazole derivatives, on the other hand, are a cornerstone of many established anticancer agents, known to interact with a variety of biological targets to elicit cytotoxic and pro-apoptotic effects.[4][5][6]
[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile is a novel compound that marries these two privileged pharmacophores. While specific biological data for this exact molecule is not yet widely published, its structural alerts suggest a strong potential for anticancer activity. This document serves as a comprehensive guide for researchers to systematically evaluate the in vitro anticancer properties of this compound, from initial cytotoxicity screening to elucidating its mechanism of action. The protocols provided herein are based on established, robust methodologies and are designed to generate reliable and reproducible data.
Experimental Workflow: A Roadmap to Characterization
A logical and phased approach is critical to efficiently characterize the anticancer potential of a novel compound. The following workflow outlines the key experimental stages, starting with broad screening and progressing to more detailed mechanistic studies.
Caption: A streamlined workflow for the in vitro assessment of a novel anticancer compound.
Part 1: Assessment of Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability by measuring metabolic activity.[7][8]
Principle of Tetrazolium-Based Assays
Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), converting them into colored formazan products.[8] The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.[9]
Protocol 1.1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is advisable to start with a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Aspirate the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.[9]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve (percentage of viability vs. compound concentration) using a suitable software package (e.g., GraphPad Prism).
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 25 | 0.30 | 24 |
| 50 | 0.15 | 12 |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of the compound is established, the next step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[10] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis.[11]
Principle of Annexin V/PI Staining
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic or necrotic cells.[12]
Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock).[11]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[10]
-
Use appropriate compensation controls (unstained, Annexin V only, PI only) to set up the quadrants.
-
Data Interpretation
The results of the flow cytometry analysis will be displayed as a dot plot, which can be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower right and upper right quadrants in treated samples compared to the control indicates that the compound induces apoptosis.
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95 | 2 | 2 | 1 |
| Compound (IC50) | 60 | 25 | 10 | 5 |
| Compound (2x IC50) | 30 | 40 | 25 | 5 |
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[6] Cell cycle analysis using PI staining and flow cytometry is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Principle of Cell Cycle Analysis with Propidium Iodide
PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Protocol 3.1: Cell Cycle Analysis
-
Cell Treatment:
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations as described in Protocol 2.1.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate RNA-related signals.[14][15]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.
-
Display the data as a histogram of cell count versus PI fluorescence intensity.
-
Data Interpretation
The histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between. An accumulation of cells in a particular phase in the treated samples compared to the control indicates cell cycle arrest at that phase.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60 | 25 | 15 |
| Compound (IC50) | 75 | 15 | 10 |
| Compound (2x IC50) | 85 | 10 | 5 |
Hypothesized Signaling Pathway
Based on the known mechanisms of other thiazole-containing anticancer agents, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. This hypothetical pathway provides a framework for further mechanistic investigations, such as Western blotting for key apoptotic proteins.
Caption: A potential mechanism involving the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Introduction: Unveiling [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile as a Putative Fatty Acid Synthase (FASN) Inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on the application of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile as a tool compound for enzyme inhibition studies.
This compound is a synthetic molecule featuring a bulky, lipophilic adamantyl group connected to a thiazole acetonitrile core. While this specific compound is not extensively characterized in the public domain, its structural motifs suggest a strong potential as an enzyme inhibitor. The adamantane moiety is a well-established pharmacophore known to enhance the lipophilicity and bioavailability of drug candidates, facilitating their interaction with biological targets[1][2]. Thiazole rings are present in a wide array of biologically active compounds, including known enzyme inhibitors[3][4][5].
Given the upregulation of de novo fatty acid synthesis in numerous cancer types to support rapid cell proliferation and membrane production, the enzyme Fatty Acid Synthase (FASN) has emerged as a critical target for therapeutic intervention[6][7][8]. Many FASN inhibitors incorporate heterocyclic scaffolds. This application note, therefore, puts forward the hypothesis that This compound acts as an inhibitor of FASN and provides a comprehensive guide for its use in studying this essential metabolic enzyme.
Hypothesized Mechanism of Action: Targeting the Engine of Lipogenesis
Fatty Acid Synthase is a large, multi-domain enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA, with NADPH serving as a reducing agent[9][10]. The process is a cyclical series of reactions, each catalyzed by a specific domain of the FASN protein. Inhibition of FASN can occur through various mechanisms, including targeting the β-ketoacyl reductase (KR) domain or the thioesterase (TE) domain, which prevents the release of the final fatty acid product[11][12].
We hypothesize that this compound, due to its structural features, acts as a competitive inhibitor , potentially binding to one of the substrate-binding sites within the FASN catalytic cycle. The bulky adamantyl group could anchor the molecule within a hydrophobic pocket of the enzyme, while the thiazole acetonitrile moiety could interfere with substrate binding or catalysis. This inhibition would lead to a halt in fatty acid synthesis, accumulation of the substrate malonyl-CoA, and ultimately, cellular stress and apoptosis in cancer cells that are highly dependent on de novo lipogenesis[8].
Caption: Hypothesized competitive inhibition of the FASN catalytic cycle.
Key Applications in Research
As a putative FASN inhibitor, this compound can be a valuable tool in several areas of research:
-
Cancer Biology: To investigate the reliance of different cancer cell lines on de novo fatty acid synthesis for proliferation and survival[6][7]. It can also be used to study the synergy of FASN inhibition with other anticancer agents[13].
-
Metabolic Diseases: To explore the role of FASN in conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
-
Drug Discovery: As a scaffold for the development of more potent and selective FASN inhibitors[14].
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory activity of this compound.
Protocol 1: In Vitro FASN Inhibition Assay (Spectrophotometric)
This protocol measures FASN activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH[10].
Materials:
-
Purified human FASN enzyme
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the inhibitor in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in assay buffer.
-
Prepare stock solutions of acetyl-CoA (e.g., 10 mM), malonyl-CoA (e.g., 10 mM), and NADPH (e.g., 10 mM) in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
140 µL of Assay Buffer
-
20 µL of NADPH solution (final concentration ~0.5 mM)
-
10 µL of Acetyl-CoA solution (final concentration ~0.25 mM)
-
10 µL of the inhibitor at various concentrations or DMSO for the control.
-
-
-
Enzyme Addition and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of malonyl-CoA (final concentration ~0.5 mM) and 10 µL of purified FASN enzyme.
-
Immediately begin reading the absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Caption: Workflow for the in vitro FASN inhibition assay.
Protocol 2: Cell Viability Assay (CCK-8/MTT)
This protocol assesses the effect of the inhibitor on the proliferation of cancer cells[15].
Materials:
-
Cancer cell line of interest (e.g., HepG2, PC3, MCF-7)
-
Complete cell culture medium
-
This compound
-
CCK-8 or MTT reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete medium.
-
Replace the medium in the wells with the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis in cancer cells following treatment with the inhibitor[15].
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the inhibitor at concentrations around the GI50 value for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Data Presentation
The following table presents hypothetical data for the inhibitory activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| PC-3 | Prostate Cancer | 15.2 |
| MCF-7 | Breast Cancer | 22.5 |
| A549 | Lung Cancer | 35.8 |
| HepG2 | Liver Cancer | 18.9 |
References
- 1. Novel adamantyl clubbed iminothiazolidinones as promising elastase inhibitors: design, synthesis, molecular docking, ADMET and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of new 4-thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthase inhibitors: new directions for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. [vivo.weill.cornell.edu]
- 8. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
Application Notes and Protocols for [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile in Cell-Based Assays
Introduction: Unraveling the Therapeutic Potential of a Novel Adamantyl-Thiazole Compound
The adamantane moiety, a bulky and lipophilic three-dimensional cage-like hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks often enhances therapeutic efficacy by improving pharmacokinetic properties and providing a better fit into the hydrophobic pockets of biological targets.[1][2] When combined with a thiazole ring, a versatile heterocyclic system known for a broad spectrum of biological activities, the resulting adamantyl-thiazole derivatives represent a promising class of compounds for drug discovery.[1][3][4][5][6][7] This application note focuses on [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile, a novel compound from this class, and provides detailed protocols for its characterization in cell-based assays.
While the precise mechanism of action for this specific acetonitrile derivative is under investigation, related adamantyl-thiazole compounds have demonstrated potent antiproliferative and pro-apoptotic activities in various cancer cell lines.[3][8] A compelling line of evidence points towards the induction of Endoplasmic Reticulum (ER) stress as a key event. Specifically, compounds with similar structures have been identified as inhibitors of the Inositol-requiring enzyme 1α (IRE1α) RNase activity.[9][10][11][12] IRE1α is a critical sensor of ER stress and a key component of the Unfolded Protein Response (UPR).[10][13][14] Under prolonged or unresolved ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signaling pathway, making it an attractive target for cancer therapy.[9][13]
This guide provides a comprehensive framework for researchers to investigate the cellular effects of this compound, with a focus on its potential role as an inducer of ER stress-mediated apoptosis. The protocols herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.
Proposed Mechanism of Action: Targeting the IRE1α Pathway of the Unfolded Protein Response
The accumulation of unfolded or misfolded proteins in the ER lumen triggers ER stress and activates the UPR.[13][15] IRE1α, a transmembrane protein in the ER, is a central player in this response. Upon activation, its cytosolic domain exhibits both kinase and endoribonuclease (RNase) activity.[14] The RNase function of IRE1α unconventionally splices X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation to restore ER homeostasis.[10][12]
However, under conditions of severe or sustained ER stress, IRE1α hyperactivation can lead to the degradation of other ER-localized mRNAs and the activation of apoptotic signaling cascades.[9][11] We hypothesize that this compound may function as an inhibitor of the IRE1α RNase activity. By modulating this key stress sensor, the compound could disrupt the adaptive UPR and push cancer cells towards apoptosis.
Diagram of the Proposed Signaling Pathway
Caption: Proposed mechanism of this compound action on the IRE1α pathway.
Experimental Workflow: A Multi-Faceted Approach to Cellular Characterization
A logical and sequential experimental plan is crucial for characterizing the bioactivity of a novel compound. We propose a three-stage workflow:
-
Determine Cytotoxicity: Establish the concentration range over which the compound affects cell viability.
-
Confirm Apoptotic Cell Death: Verify that the observed cytotoxicity is due to the induction of apoptosis.
-
Investigate the Mechanism: Assess the involvement of ER stress in the apoptotic pathway.
Diagram of the Experimental Workflow
Caption: Sequential workflow for cell-based assay characterization.
Protocol 1: Cell Viability Assay (WST-1 Method)
This protocol determines the concentration-dependent effect of the compound on cell viability. The WST-1 assay is a colorimetric method based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.
Materials
-
Cancer cell line of choice (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm if desired.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Data Presentation
| Concentration (µM) | Absorbance (450 nm) | % Viability vs. Control |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.15 ± 0.09 | 92.0% |
| 10 | 0.88 ± 0.06 | 70.4% |
| 50 | 0.45 ± 0.04 | 36.0% |
| 100 | 0.15 ± 0.02 | 12.0% |
Table represents example data.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[17][19] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
FITC Annexin V/PI Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with the compound at concentrations around the determined IC50 value (from Protocol 1) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well into a separate flow cytometry tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with their corresponding culture medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Presentation
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2% | 2.1% | 1.5% | 1.2% |
| Compound (IC50) | 45.8% | 35.5% | 15.3% | 3.4% |
| Compound (2x IC50) | 15.3% | 40.1% | 41.2% | 3.4% |
Table represents example data.
Protocol 3: Assessment of ER Stress by Western Blotting for CHOP
This protocol measures the expression of C/EBP homologous protein (CHOP), a key transcription factor upregulated during prolonged ER stress that mediates apoptosis.[13]
Materials
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
Tunicamycin (positive control for ER stress)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control and a positive control (e.g., 1 µg/mL Tunicamycin for 16 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (anti-CHOP, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot using a digital imaging system.
-
Strip the membrane and re-probe for β-actin as a loading control.
-
Data Presentation
A representative Western blot image showing a time-dependent increase in CHOP expression upon treatment with the compound would be presented here, with β-actin as a loading control.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for characterizing the cellular effects of this compound. By systematically evaluating its impact on cell viability, apoptosis, and ER stress, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays will help to confirm the proposed mechanism of action and guide further preclinical development.
Future studies could expand on these findings by:
-
Investigating the splicing of XBP1 mRNA using RT-PCR to more directly assess IRE1α RNase activity.
-
Examining the activation of other UPR branches (PERK and ATF6).
-
Utilizing cell lines with known resistance to other anticancer drugs to explore the compound's efficacy in overcoming drug resistance.[6][10]
-
Performing in vivo studies in relevant animal models to assess the compound's efficacy and safety profile.
References
- 1. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 12. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mesoscale.com [mesoscale.com]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
High-Throughput Screening for Modulators of the p53-MDM2 Protein-Protein Interaction Using [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
An Application Note for Drug Discovery Researchers
Abstract
The adamantane-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] Notably, compounds featuring this moiety have shown potent antiproliferative effects, suggesting their potential as oncology therapeutics.[3][4] A critical strategy in modern oncology is the restoration of the p53 tumor suppressor pathway, which is often inactivated through its interaction with the murine double minute 2 (MDM2) protein. Disrupting the p53-MDM2 protein-protein interaction (PPI) with small molecules is a validated therapeutic approach.[5] This document provides a comprehensive guide and detailed protocol for a high-throughput screening (HTS) campaign to identify inhibitors of the p53-MDM2 interaction, using [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile as a representative test compound. The protocol employs a Fluorescence Polarization (FP) assay, a robust, homogeneous method ideal for HTS of PPIs.[6][7]
Introduction: Targeting the p53-MDM2 Interaction
The p53 protein is a cornerstone of the cellular defense system against cancer, acting as a transcription factor that can induce cell cycle arrest, senescence, or apoptosis in response to oncogenic stress. The E3 ubiquitin ligase MDM2 negatively regulates p53 by binding to its transactivation domain, thereby promoting its degradation. In many cancers where p53 is wild-type, MDM2 is overexpressed, effectively silencing this critical tumor suppression pathway. Small molecules that block the p53-MDM2 interface can stabilize and reactivate p53, offering a powerful therapeutic strategy.[5]
The adamantyl group, a bulky, lipophilic cage-like structure, is known to improve the pharmacokinetic properties of drug candidates and can engage in potent hydrophobic interactions within protein binding pockets.[8] The thiazole ring provides a rigid scaffold for orienting substituents and can participate in hydrogen bonding and other interactions.[9] This combination makes compounds like this compound promising candidates for disrupting PPIs. This guide details a robust HTS workflow to assess its potential as a p53-MDM2 inhibitor.
Assay Principle: Fluorescence Polarization (FP)
Fluorescence Polarization is a powerful technique for studying molecular interactions in solution.[6] It relies on the observation that when a small, fluorescently labeled molecule (a "tracer") is excited with plane-polarized light, it tumbles rapidly in solution during its fluorescence lifetime, causing the emitted light to be depolarized. However, when this tracer binds to a much larger molecule (e.g., a protein), its tumbling rate is significantly slowed. This results in the emitted light remaining highly polarized.
In our competitive binding assay:
-
A fluorescently labeled peptide derived from the p53 transactivation domain (the "tracer") is used.
-
In the absence of an inhibitor, the tracer binds to the MDM2 protein, resulting in a high polarization signal.
-
A test compound that successfully binds to the p53-binding pocket of MDM2 will displace the tracer. The freed tracer tumbles rapidly, leading to a low polarization signal.
This change in polarization is directly proportional to the inhibitory activity of the test compound.[10]
Detailed HTS Protocol
This protocol is optimized for a 384-well microplate format, a standard in HTS for balancing throughput and reagent consumption.[11]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # / Description |
| Test Compound | - | This compound |
| MDM2 Protein | Vendor A | Recombinant human MDM2 (residues 25-109), >95% purity |
| p53 FP Tracer | Vendor B | 5-FAM-RFMDYWEGL-NH2, >95% purity |
| Positive Control | Vendor C | Nutlin-3a (a known MDM2 inhibitor) |
| Assay Buffer | - | 25 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20 |
| DMSO | Sigma-Aldrich | Anhydrous, >99.9% |
| Microplates | Greiner Bio-One | 384-well, low-volume, black, non-binding surface |
| Plate Reader | BMG LABTECH | PHERAstar FSX or similar with FP capabilities |
| Liquid Handler | Beckman Coulter | Echo 550 or similar acoustic dispenser |
Preliminary Assay Optimization
Before initiating the full screen, it is critical to determine optimal reagent concentrations.
-
Tracer Concentration: The ideal tracer concentration should be well below the binding dissociation constant (Kd) and provide a stable fluorescence signal at least 3-5 times above the buffer background. Titrate the tracer and select the lowest concentration that meets this requirement.
-
MDM2 Titration: Perform a saturation binding experiment by titrating the MDM2 protein against the fixed, optimal concentration of the p53 tracer. The goal is to find the MDM2 concentration that yields approximately 80% of the maximum binding signal (EC80). This ensures the assay is sensitive to competitive inhibition.
Step-by-Step HTS Procedure
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the test compound from the library stock plates into the 384-well assay plates. For this compound, a 10 mM stock in DMSO is common. This results in a final assay concentration of 10 µM.
-
Columns 1-2: Dispense DMSO only (Negative/High Signal Control).
-
Columns 23-24: Dispense Nutlin-3a (Positive/Low Signal Control) for a final concentration of 1 µM.
-
Columns 3-22: Dispense library compounds.
-
-
Reagent Addition (MDM2 & Tracer): Prepare a 2X working solution of MDM2 protein in assay buffer. Add 12.5 µL of this solution to all wells of the assay plate.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 30 minutes at room temperature, protected from light, to allow the compound to bind to the protein.
-
Tracer Addition: Prepare a 2X working solution of the p53 FP tracer in assay buffer. Add 12.5 µL of this solution to all wells. The final reaction volume is 25 µL.
-
Final Incubation & Measurement:
-
Seal the plates and centrifuge briefly (1 min at 1,000 rpm) to ensure all liquids are at the bottom of the wells.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader. Set the excitation wavelength to 485 nm and the emission to 520 nm for the 5-FAM fluorophore.
-
Data Analysis and Quality Control
-
Calculate Millipolarization (mP) values: The instrument software will calculate the mP for each well using the parallel and perpendicular fluorescence intensity readings.
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[12] It is calculated using the positive (PC) and negative (NC) controls:
Z' = 1 - [ (3σPC + 3σNC) / |µPC - µNC| ]
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.
-
-
Data Normalization: To identify hits, raw mP data from each well are typically normalized to the plate-specific controls. This is often expressed as percent inhibition:
% Inhibition = 100 * [ (mPNC - mPsample) / (mPNC - mPPC) ]
-
Hit Identification: A primary hit is defined as any compound that meets a predefined activity threshold. A common threshold is a percent inhibition value greater than three standard deviations from the mean of the sample field (or simply >50% inhibition).
Hit Confirmation and Progression Workflow
A single active result in a primary screen is not sufficient. A rigorous follow-up process is required to validate hits and eliminate artifacts.
-
Confirmatory Screen: Primary hits are re-tested under the same assay conditions to ensure the activity is reproducible.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC50).
-
Counter-Screening for False Positives: Test compounds are evaluated for potential assay interference. A common artifact in fluorescence-based assays is intrinsic compound fluorescence. This can be checked by measuring the fluorescence intensity of the compound in the absence of the tracer.
-
Orthogonal Assays: To confirm that the inhibitory activity is genuine and not an artifact of the FP format, hits should be validated in a mechanistically different assay. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent orthogonal choice.[13][14] This bead-based proximity assay measures the p53-MDM2 interaction via a chemiluminescent signal, which is less susceptible to fluorescence interference.[15]
-
Cell-Based Assays: The ultimate goal is to find compounds active in a cellular context. Validated hits should be progressed to cell-based assays to measure downstream effects, such as the stabilization of p53 levels, upregulation of p53 target genes (like p21), and ultimately, induction of apoptosis or cell cycle arrest in cancer cell lines with wild-type p53.[16][17]
Conclusion
This application note provides a comprehensive, field-proven framework for conducting a high-throughput screen for inhibitors of the p53-MDM2 protein-protein interaction, using this compound as an example test article. The Fluorescence Polarization assay described herein is robust, scalable, and well-suited for primary screening of large compound libraries.[6] By following a rigorous workflow of hit confirmation and orthogonal validation, researchers can confidently identify and advance promising molecules from a primary screen into the lead optimization pipeline, accelerating the discovery of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 17. marinbio.com [marinbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile. As Senior Application Scientists, we have designed this resource to be a practical, experience-driven tool to improve your reaction yields and final product purity.
I. Foundational Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most common and reliable method for the synthesis of the target molecule is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[1] In this specific case, the reactants are 1-(1-adamantyl)-2-bromoethan-1-one and 2-cyanoethanethioamide.
II. Experimental Protocol: A Step-by-Step Guide
A. Synthesis of 1-(1-Adamantyl)-2-bromoethan-1-one (α-Bromo Adamantyl Ketone)
The α-bromo adamantyl ketone is a key intermediate. Its purity is crucial for a successful Hantzsch reaction.
| Step | Action | Key Considerations |
| 1 | To a solution of 1-acetyladamantane (1.0 eq) in a suitable solvent (e.g., diethyl ether or a mixture of methanol and chloroform), add N-bromosuccinimide (NBS) (1.1 eq). | The reaction can be catalyzed by a radical initiator like AIBN or by gentle heating. |
| 2 | Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring by TLC. | Over-bromination can occur, leading to di-bromo species. Monitor the reaction closely. |
| 3 | Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. | This step removes any unreacted bromine. |
| 4 | Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |
| 5 | Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. | The purified product should be a white to off-white solid. |
B. Synthesis of 2-Cyanoethanethioamide
This thioamide can be synthesized from the corresponding nitrile.
| Step | Action | Key Considerations |
| 1 | To a solution of malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add a source of hydrogen sulfide, such as sodium hydrosulfide (NaHS). | This reaction should be performed in a well-ventilated fume hood due to the toxicity of H₂S. |
| 2 | Stir the reaction mixture at room temperature for 12-24 hours. | The reaction progress can be monitored by TLC. |
| 3 | Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. | |
| 4 | Filter the precipitate, wash with cold water, and dry under vacuum. | The product is typically a pale yellow solid. |
C. Hantzsch Thiazole Synthesis: this compound
| Step | Action | Key Considerations |
| 1 | In a round-bottom flask, dissolve 1-(1-adamantyl)-2-bromoethan-1-one (1.0 eq) and 2-cyanoethanethioamide (1.1 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF). | The choice of solvent can influence the reaction rate and solubility of reactants. |
| 2 | Heat the reaction mixture to reflux (typically 70-100 °C) for 4-8 hours. | Monitor the reaction by TLC until the starting materials are consumed. |
| 3 | Cool the reaction mixture to room temperature. | The product may precipitate upon cooling. |
| 4 | If a precipitate forms, filter and wash with a small amount of cold solvent. | |
| 5 | If no precipitate forms, concentrate the reaction mixture under reduced pressure. | |
| 6 | Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol or acetonitrile). |
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Purity of Starting Materials: Impurities in either the α-bromo adamantyl ketone or the 2-cyanoethanethioamide can lead to a host of side reactions.
-
Recommendation: Ensure the purity of your starting materials by NMR and/or melting point analysis. Repurify if necessary. High-purity reagents are crucial for minimizing side reactions and improving reaction efficiency.[3]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Recommendation:
-
Temperature: While reflux is common, some reactions benefit from lower temperatures over a longer period to minimize side product formation. Try running the reaction at a lower temperature (e.g., 50-60 °C) for an extended time.
-
Solvent: The polarity of the solvent can impact the reaction. If using ethanol, consider trying a more polar aprotic solvent like DMF, which can sometimes improve yields in Hantzsch syntheses.
-
Stoichiometry: A slight excess of the thioamide (1.1-1.2 eq) can help drive the reaction to completion.
-
-
-
Product Degradation: The target molecule may have limited stability under the reaction conditions.
-
Recommendation: Monitor the reaction by TLC for the appearance of new, unidentified spots that could indicate product degradation. If degradation is suspected, try reducing the reaction time or temperature. The stability of thiazole derivatives can be influenced by pH and exposure to oxidizing agents or light.[4]
-
Q2: I'm observing multiple spots on my TLC, even after the reaction appears complete. What are the likely side products?
The formation of side products is a common challenge in Hantzsch thiazole synthesis.
-
Self-condensation of the α-bromo ketone: This can lead to the formation of a diketone or other complex structures.
-
Recommendation: Ensure a slight excess of the thioamide is used to favor the desired reaction pathway.
-
-
Formation of a Thiazine Isomer: While less common, rearrangement to a six-membered thiazine ring is a possibility.
-
Recommendation: Careful characterization of the isolated side products by NMR and Mass Spectrometry can help identify these isomers.
-
-
Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile group could be hydrolyzed to a carboxylic acid or amide.
-
Recommendation: Use anhydrous solvents and reagents to minimize this side reaction.
-
Q3: I'm having difficulty purifying my final product. What are some effective purification strategies?
Purification of thiazole derivatives can be challenging due to the polarity of the molecule and potential for co-eluting impurities.
-
Column Chromatography:
-
Recommendation: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the product from less polar impurities.
-
-
Recrystallization:
-
Recommendation: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvents such as ethanol, isopropanol, acetonitrile, or a mixture of solvents (e.g., ethyl acetate/hexane) to find the optimal conditions.
-
-
Acid-Base Extraction:
-
Recommendation: The thiazole nitrogen is basic and can be protonated. An acid-base extraction can be used to separate the product from neutral impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The thiazole product will move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
IV. Visualizing the Workflow
A clear understanding of the process is essential for successful synthesis.
Caption: Workflow for the synthesis of this compound.
V. Troubleshooting Decision Tree
When faced with a low-yielding reaction, this decision tree can guide your optimization efforts.
Caption: A decision tree for troubleshooting low yield in the synthesis.
VI. References
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of Hantzsch thiazole synthesis in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-718.
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Singh, P., Bisetty, K., & Mahajan, M. P. (2009). Alternative synthesis of 2,4-substituted-1,3-thiazines and 2,5-substituted-thiazole derivatives. South African Journal of Chemistry, 62, 124-129.
-
Guidechem. (n.d.). 2-Cyanothioacetamide 7357-70-2. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). stability issues of 4-aryl-1,3-thiazole derivatives in solution. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. Retrieved from --INVALID-LINK--
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully work with this compound in aqueous experimental systems.
The core challenge with this compound stems from its molecular structure. The adamantyl group—a bulky, rigid, and highly lipophilic hydrocarbon cage—confers extremely low aqueous solubility.[1][2][3] While the thiazole and acetonitrile moieties add some polarity, the compound's overall character is dominated by the nonpolar adamantane cage, leading to significant dissolution issues in standard buffers like PBS or Tris. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly in my aqueous buffer (PBS, pH 7.4), but it won't go into solution. Why is this happening?
A1: This is expected behavior due to the compound's chemical structure. The adamantane moiety is nonpolar and hydrophobic, meaning it repels polar water molecules.[2][4] To achieve a stable aqueous preparation, a solubilization strategy is required to overcome the unfavorable interactions between the compound and water. Direct dissolution in aqueous buffers is not a viable approach for this molecule.
Q2: I first dissolved the compound in 100% DMSO to make a concentrated stock, but when I dilute it into my aqueous assay buffer, a cloudy precipitate forms immediately. What is going wrong?
A2: This phenomenon is commonly referred to as "crashing out" or precipitation. While the compound is soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), you have created a supersaturated and thermodynamically unstable solution upon dilution into the aqueous buffer. The organic solvent disperses, and the compound molecules, now exposed to an unfavorable aqueous environment, rapidly aggregate and precipitate.
To prevent this, you must employ a careful dilution protocol and often incorporate additional solubilizing agents. A key technique is to add the concentrated organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.[5] This minimizes localized high concentrations that trigger precipitation.
Q3: What is the maximum concentration of an organic co-solvent like DMSO or ethanol that I can use in my experiment?
A3: The final concentration of the organic co-solvent is critical and depends entirely on the sensitivity of your experimental system.[5]
-
For cell-based assays: It is crucial to keep the final concentration of DMSO below 0.5% (v/v) to avoid cellular toxicity. Some robust cell lines may tolerate up to 1%, but this must be validated.[5]
-
For acellular assays (e.g., enzyme kinetics, protein binding): Higher concentrations may be acceptable, but you must run a vehicle control (buffer with the same final co-solvent concentration but without your compound) to ensure the solvent itself does not interfere with the assay components or readout.
It is imperative to perform a solvent tolerance test for your specific assay before proceeding with compound screening. [5]
Q4: My assay is sensitive to organic solvents. What are the best alternatives to a simple co-solvent system for solubilizing this compound?
A4: When organic co-solvents are not suitable, two highly effective strategies are complexation with cyclodextrins or micellar solubilization with surfactants.[6][7]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[8][9] The hydrophobic adamantane group can partition into the cyclodextrin's core, forming an "inclusion complex" that is water-soluble.[2][10]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles.[11][12] The hydrophobic core of the micelle can encapsulate your compound, increasing its apparent solubility in the bulk aqueous phase.[13][14]
Q5: How do I choose the best solubilization strategy for my specific needs?
A5: The optimal strategy depends on the required compound concentration, the nature of your experiment, and potential interferences. The flowchart below provides a general decision-making framework.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. scispace.com [scispace.com]
- 10. humapub.com [humapub.com]
- 11. jocpr.com [jocpr.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpharmtech.com [asianpharmtech.com]
Stability testing of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile under experimental conditions
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile. The protocols and troubleshooting advice herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable stability data.
Introduction: Understanding the Molecule
This compound is a complex molecule featuring three key structural motifs that dictate its stability profile:
-
Adamantyl Group: This bulky, saturated hydrocarbon cage is known for its high lipophilicity and thermal stability.[1] Its rigid structure can sterically hinder reactions at adjacent positions.
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen.[2] While aromatic, the thiazole ring can be susceptible to oxidation at the sulfur atom and potential ring cleavage under harsh conditions.[3]
-
Acetonitrile Group: The nitrile (-C≡N) functional group can undergo hydrolysis to form a carboxylic acid, particularly under acidic or basic conditions.[4][5][6]
A thorough understanding of these components is critical for designing a comprehensive stability testing program and for interpreting the resulting data. The primary goal of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this molecule?
A1: Based on the structure of this compound, the most probable degradation pathways include:
-
Hydrolysis of the acetonitrile group: This can occur under both acidic and basic conditions, leading to the formation of [4-(1-adamantyl)-1,3-thiazol-2-yl]acetic acid.[4][5][6]
-
Oxidation of the thiazole ring: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming an S-oxide or sulfone.[3][10] This can be mediated by atmospheric oxygen, peroxides, or metal ions.[11]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the thiazole ring.[12] The specific degradation products will depend on the presence of photosensitizers and the wavelength of light.
-
Thermal Degradation: While the adamantyl group confers significant thermal stability, prolonged exposure to high temperatures could lead to decomposition, potentially involving the thiazole ring.[13][14][15]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and at a controlled room temperature or refrigerated. The specific long-term storage conditions should be determined based on the results of formal stability studies.
Q3: Which analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for these studies. This method should be capable of separating the parent compound from all potential degradation products. Additional techniques that are valuable for characterization include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.[1][12]
-
UV-Vis Spectrophotometry: Can be used for quantitative analysis if the chromophores of the parent and degradants are sufficiently different.[16][17]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new peak in the HPLC chromatogram during hydrolytic stress testing. | Hydrolysis of the acetonitrile group to the corresponding carboxylic acid. | 1. Confirm the identity of the new peak using LC-MS. The mass should correspond to the addition of a water molecule and loss of ammonia. 2. Synthesize a reference standard of the suspected carboxylic acid derivative for confirmation. |
| Loss of parent compound with no corresponding increase in any single degradation product. | 1. Formation of multiple minor degradation products below the limit of detection. 2. Precipitation of the compound or a degradant from the solution. 3. Adsorption to the container surface. | 1. Adjust HPLC method parameters (e.g., gradient, wavelength) to improve the detection of minor peaks. 2. Visually inspect the sample for any precipitates. 3. Perform a mass balance analysis to account for all the material. |
| Discoloration of the solid sample upon exposure to light. | Photodegradation of the thiazole ring. | 1. Confirm the extent of degradation using a validated HPLC method. 2. Characterize the colored degradant(s) using LC-MS and NMR. 3. Implement light-resistant packaging. |
| Inconsistent stability results between batches. | 1. Variations in the impurity profile of the starting material. 2. Differences in the manufacturing process. 3. Inconsistent handling or storage of the batches. | 1. Thoroughly characterize the impurity profile of each batch before initiating stability studies. 2. Ensure that all batches are manufactured using a consistent and well-documented process.[7][18] 3. Review and standardize sample handling and storage procedures. |
Experimental Protocols: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment.[19][11] It helps to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[11][18] The following protocols are designed as a starting point and may need to be optimized based on the observed reactivity of the compound.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Hydrolytic Stability
Objective: To assess the susceptibility of the acetonitrile group to hydrolysis.
Protocol:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound as described above.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature.
-
At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute for HPLC analysis.
-
Oxidative Stability
Objective: To evaluate the potential for oxidation of the thiazole ring.
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide to achieve a final concentration of approximately 3%.
-
Incubate the solution at room temperature, protected from light.
-
Monitor the reaction over time by HPLC.
Thermal Stability
Objective: To assess the stability of the compound at elevated temperatures.
Protocol:
-
Place a known quantity of the solid compound in a vial.
-
Store the vial in an oven at a high temperature (e.g., 80°C).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Photostability
Objective: To determine the effect of light exposure on the compound's stability.
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.[20]
-
The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter.[20]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC at the end of the exposure period.
Data Presentation: Example Stability Data
| Stress Condition | Duration | Assay (% of Initial) | Major Degradant (% Area) | Identity of Major Degradant |
| 0.1 M HCl, 60°C | 72 hours | 85.2 | 12.5 | [4-(1-adamantyl)-1,3-thiazol-2-yl]acetic acid |
| 0.1 M NaOH, RT | 24 hours | 92.1 | 6.8 | [4-(1-adamantyl)-1,3-thiazol-2-yl]acetic acid |
| 3% H₂O₂, RT | 48 hours | 95.5 | 3.1 | Unidentified (m/z = 275.1) |
| 80°C, Solid | 7 days | 98.9 | <0.5 | Not Applicable |
| Photolytic (ICH Q1B) | - | 96.3 | 2.8 | Unidentified |
Advanced Mechanistic Considerations
Potential Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
The adamantyl group is generally considered to be highly stable and unlikely to degrade under typical forced degradation conditions.[21][22] Therefore, the focus of degradation studies should be on the thiazole and acetonitrile moieties. The hydrolysis of the nitrile to a carboxylic acid is a well-documented transformation.[4][5][6] The oxidation of the sulfur atom in the thiazole ring is also a known degradation pathway for sulfur-containing heterocycles.[3][10][23] Photodegradation of thiazole-containing compounds can be complex and may involve reaction with singlet oxygen, leading to ring cleavage.[12]
Conclusion
A systematic and scientifically sound approach to stability testing is essential for the successful development of any new drug substance. By understanding the inherent chemical properties of this compound and applying the principles outlined in this guide, researchers can generate the robust data necessary to ensure its quality, safety, and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 4. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 5. byjus.com [byjus.com]
- 6. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE [vedantu.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. snscourseware.org [snscourseware.org]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. j.uctm.edu [j.uctm.edu]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Adamantane-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-containing compounds. The unique physicochemical properties of the adamantane cage—its high lipophilicity, rigidity, and thermal stability—make these compounds invaluable in medicinal chemistry and materials science.[1][2][3] However, these same properties often present significant challenges during purification.
This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common queries and fundamental challenges encountered during the purification of adamantane derivatives.
Q1: Why are my adamantane-containing compounds so difficult to dissolve in common laboratory solvents?
A1: The adamantane core is a highly lipophilic and rigid hydrocarbon scaffold.[2][3] This "lipophilic bullet" structure leads to strong van der Waals forces and crystal lattice energies, making it poorly soluble in many common polar solvents like water and short-chain alcohols.[4] Solubility is often better in nonpolar organic solvents such as hexane, benzene, or chloroform.[4] For more polar adamantane derivatives, you may need to use high-boiling point aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]
Q2: I'm observing significant peak tailing for my basic adamantane-containing amine in reversed-phase HPLC. What's the cause and how can I fix it?
A2: This is a classic issue arising from secondary interactions between the basic amine functionality and residual acidic silanol groups on the silica-based stationary phase (e.g., C18).[6] This interaction is in addition to the primary hydrophobic interaction and leads to poor peak shape.
-
The Quick Fix: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to your mobile phase. This acts as a competitor for the acidic silanol sites, effectively masking them from your analyte and improving peak symmetry.[5]
-
Alternative Stationary Phases: Consider using an amine-functionalized or "base-deactivated" column specifically designed to minimize these secondary interactions.[5]
Q3: My compound seems to disappear during purification. Could it be sublimating?
A3: Yes, this is a distinct possibility. Adamantane and many of its derivatives have unusually high melting points for their molecular weight but can also sublime at relatively low temperatures.[7] This property can be exploited for purification but can also lead to sample loss if not controlled.[8][9] If you are using techniques that involve heat and/or vacuum, such as rotary evaporation or high-vacuum drying, be mindful of potential sublimation. Consider using a cold trap to recover any sublimed material.
Q4: I have a complex mixture of adamantane isomers. What's the best chromatographic approach to separate them?
A4: Separating isomers of adamantane derivatives can be challenging due to their similar physicochemical properties.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC on C18-modified columns can be effective, as the retention is sensitive to the nature, number, and position of substituents on the adamantane core.[10]
-
Supercritical Fluid Chromatography (SFC): For particularly challenging separations, especially for chiral adamantane derivatives, SFC is a powerful alternative.[11][12] It often provides higher efficiency and speed compared to HPLC.[13] The use of supercritical CO2 as the main mobile phase component also simplifies fraction collection, as the CO2 evaporates, leaving your compound in a small volume of co-solvent.[11]
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple interaction modes (e.g., hydrophobic and ion-exchange).[14][15][16][17] This can provide unique selectivities for separating closely related adamantane derivatives that are difficult to resolve with single-mode chromatography.
Part 2: Troubleshooting Guides
This section provides structured approaches to common purification problems in a question-and-answer format, focusing on causality and actionable solutions.
Guide 1: Column Chromatography Woes
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Streaking or Tailing of Basic Compounds | Interaction with acidic silanol groups on the silica gel surface. | 1. Mobile Phase Modification: Add a small amount (0.1-1%) of a volatile amine (e.g., triethylamine) to the eluent to neutralize the acidic sites.[5]2. Stationary Phase Selection: Use a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[5] |
| Co-elution of Impurities | Impurities have a polarity very similar to the target compound. | 1. Optimize Mobile Phase: Experiment with different solvent systems and gradients to enhance separation.[5]2. Change Stationary Phase: Switch to a different stationary phase, such as reversed-phase (C18) silica gel, to exploit different interaction mechanisms.[5] |
| Low Recovery from the Column | The compound may be irreversibly adsorbed onto the stationary phase or is not eluting with the chosen mobile phase. | 1. Increase Eluent Strength: Gradually increase the polarity of the mobile phase. For very nonpolar compounds, you might be using too polar of an eluent initially. For polar compounds, you may need a stronger polar modifier.2. Check Solubility: Ensure your compound is soluble in the mobile phase. |
Guide 2: Crystallization Conundrums
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Compound is Insoluble in Common Solvents | The rigid, symmetrical structure of the adamantane core results in high lattice energy and low solubility.[5] | 1. Use High-Boiling Point Solvents: Try polar aprotic solvents like DMF or DMSO.[5]2. Solvent Mixtures: Systematically test mixtures of a "good" solvent (high solubility) and a "poor" solvent (low solubility) to find the optimal balance for recrystallization. |
| Oiling Out Instead of Crystallizing | The solution is supersaturated, or the cooling rate is too fast. The compound's melting point may also be lower than the boiling point of the solvent. | 1. Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[5]2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to provide nucleation sites.3. Seed Crystals: If available, add a few crystals of the pure compound to induce crystallization. |
| Low Yield After Recrystallization | The chosen solvent is too effective, even at low temperatures. The cooling process was too rapid.[5] | 1. Solvent Selection: Choose a solvent system where the compound has high solubility when hot and very low solubility when cold.[5]2. Controlled Cooling: Implement a slow, stepwise cooling process. |
| Colored Impurities in Crystals | Highly colored impurities are co-crystallizing with the product. | 1. Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution, stir briefly, and perform a hot filtration to remove the carbon and adsorbed impurities before allowing the solution to cool.[5] |
Part 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step Recrystallization of a Sparingly Soluble Adamantane Derivative
This protocol is a general guideline and requires optimization for your specific compound.
-
Solvent Selection:
-
In small test tubes, test the solubility of a few milligrams of your crude compound in various solvents (e.g., ethanol, ethyl acetate, toluene, DMF).
-
A good solvent will dissolve the compound when hot but result in poor solubility at room temperature.[5]
-
If a single solvent isn't ideal, try solvent mixtures. Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used). This step is crucial to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly, being mindful of potential sublimation if using a vacuum oven.
-
Workflow for Method Development in HPLC
The following diagram illustrates a logical workflow for developing a purification method for an adamantane-containing compound using HPLC.
Caption: A logical workflow for HPLC method development.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selvita.com [selvita.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 17. What is mixed-mode resin? The definitive guide to 2025 - Bestchrom [bestchrom.com]
Technical Support Center: Optimizing Reaction Conditions for Adamantyl-Thiazole Synthesis
Welcome to the technical support center for adamantyl-thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable scaffolds. The unique steric and lipophilic properties of the adamantane cage present both opportunities and challenges in synthetic chemistry. This resource provides in-depth, experience-driven guidance to help you navigate the intricacies of adamantyl-thiazole synthesis, troubleshoot common issues, and optimize your reaction conditions for high-yield, high-purity products.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of adamantyl-thiazoles.
Q1: What is the most common and reliable method for synthesizing adamantyl-thiazoles?
The Hantzsch thiazole synthesis is the most widely employed and generally reliable method for constructing the adamantyl-thiazole core.[1][2][3][4] This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide. For adamantyl-thiazoles, this typically means reacting an α-halo-adamantylketone with a suitable thioamide or thiourea.[5] The reaction is favored for its simplicity, generally high yields, and the stability of the resulting aromatic thiazole products.[1][3]
Q2: What are the typical starting materials for the Hantzsch synthesis of adamantyl-thiazoles?
The key precursors are:
-
An adamantyl α-haloketone: 1-Adamantyl bromomethyl ketone is a common starting material.[5]
-
A thioamide-containing reagent: Thiourea is frequently used to synthesize 2-amino-4-adamantyl-thiazoles.[5] Substituted thioamides can also be used to introduce diversity at the 2-position of the thiazole ring.
Q3: My reaction is not proceeding to completion. What are the first things I should check?
If you are experiencing incomplete conversion, consider the following:
-
Reaction Temperature: Many Hantzsch syntheses require heating. If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent may be necessary.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after your initially planned time, extend the reaction duration.[6]
-
Reagent Purity: Ensure the purity of your adamantyl α-haloketone and thioamide. Impurities can interfere with the reaction.
Q4: I'm observing a complex mixture of products. What could be the cause?
A complex product mixture often points to side reactions or degradation. Key factors to investigate include:
-
Reaction Temperature: Excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[6]
-
Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reagent may lead to side product formation.
-
Work-up Procedure: The 1,2,3-thiadiazole ring, a potential isomeric byproduct in some related syntheses, can be sensitive to harsh acidic or basic conditions during work-up.[7] While thiazoles are generally more stable, it's good practice to use neutral or mildly basic conditions for extraction and purification where possible.[6][7]
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues you might encounter during your experiments, along with potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Adamantyl-Thiazole
A low yield is one of the most common frustrations in synthesis. The following decision tree can help you diagnose and resolve the issue.
Caption: Troubleshooting logic for low yield in adamantyl-thiazole synthesis.
Potential Causes & Solutions
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion (Starting Material Remains) | Insufficient Reaction Energy | Gradually increase the reaction temperature. Refluxing in a solvent like ethanol is often effective. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[8] |
| Suboptimal Solvent | The choice of solvent is crucial. Alcohols like ethanol and methanol are commonly used and often give good results.[6] In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[9] | |
| Need for Catalysis | While many Hantzsch syntheses proceed without a catalyst, some systems benefit from one. For multi-component reactions, catalysts like silica-supported tungstosilisic acid have proven effective.[9][10] | |
| Product Forms, but is Lost | Inefficient Work-up | The thiazole product is often precipitated by adding the reaction mixture to a basic solution like aqueous sodium carbonate.[1] Ensure the pH is sufficiently basic. If the product doesn't precipitate, it may be soluble in the aqueous layer and require extraction with an organic solvent like ethyl acetate.[6] |
| Purification Issues | Adamantyl compounds can be challenging to purify via column chromatography due to their non-polar nature. Consider recrystallization from a suitable solvent like ethanol to obtain a pure product.[11] | |
| Reaction Stalls or is Sluggish | Steric Hindrance from Adamantyl Group | The bulky adamantyl group can slow down the reaction. In such cases, longer reaction times and higher temperatures may be necessary.[12] |
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate can be perplexing. Here’s how to address it.
Potential Side Products and Their Origins:
-
Isomeric Thiazoles: In syntheses using N-monosubstituted thioureas, there is a possibility of forming isomeric products (e.g., 2-(substituted amino)thiazoles vs. 3-substituted 2-imino-2,3-dihydrothiazoles).[13] Reaction conditions, particularly pH, can influence the regioselectivity.[13]
-
Over-alkylation or Side Reactions of Functional Groups: If your adamantyl or thioamide precursors contain other reactive functional groups, these may undergo side reactions under the reaction conditions.
-
Decomposition Products: As mentioned, high temperatures can lead to the degradation of your starting materials or product.
Strategies for Minimizing Side Products:
-
Control the Temperature: Start with milder conditions and only increase the temperature if the reaction is not proceeding.
-
Optimize pH: For reactions involving substituted thioureas, conducting the reaction under neutral or slightly basic conditions generally favors the formation of 2-(substituted amino)thiazoles. Acidic conditions may lead to a mixture of isomers.[13]
-
Use of Protecting Groups: If your starting materials have sensitive functional groups, consider using appropriate protecting groups.
-
Inert Atmosphere: If you suspect oxidative side reactions, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in adamantyl-thiazole synthesis.
Protocol 1: Synthesis of 2-Amino-4-(adamantan-1-yl)thiazole
This protocol is a general procedure based on the Hantzsch thiazole synthesis.
Caption: General experimental workflow for the synthesis of 2-amino-4-(adamantan-1-yl)thiazole.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-adamantyl bromomethyl ketone (1.0 eq) and thiourea (1.2 eq).[11]
-
Solvent Addition: Add ethanol as the solvent (a concentration of 0.1-0.5 M is a good starting point).
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol).[11]
-
Monitoring: Monitor the reaction's progress by TLC, using a mobile phase such as hexane:ethyl acetate (e.g., 8:2 or 7:3). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) with stirring.[1]
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration through a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with water to remove any inorganic salts.
-
Drying: Dry the product, either by air-drying or in a vacuum oven at a low temperature.
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from hot ethanol.[11]
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions and their impact on the synthesis of adamantyl-thiazoles, based on literature precedents.
| Parameter | Condition | Expected Outcome | Reference |
| Solvent | Ethanol, Methanol | Good yields, commonly used. | [6] |
| Ethanol/Water | Can improve yields in some cases. | [9] | |
| Temperature | Room Temperature | May be sufficient for reactive substrates. | [15] |
| 40-60 °C (Gentle Heating) | Often improves reaction rates for less reactive starting materials. | [6] | |
| Reflux | Necessary for many adamantyl systems due to steric hindrance. | [11] | |
| Microwave (90 °C) | Can dramatically reduce reaction time and increase yield. | [8] | |
| Catalyst | None | Often sufficient for the standard Hantzsch synthesis. | [1] |
| Silica-supported tungstosilisic acid | Effective for one-pot, multi-component syntheses. | [9][10] | |
| Work-up | Aqueous Na₂CO₃ or NaHCO₃ | Effective for precipitating the thiazole product. | [6] |
Mechanistic Insight: The Hantzsch Thiazole Synthesis
Understanding the reaction mechanism is key to effective troubleshooting. The Hantzsch synthesis proceeds through a well-established multi-step pathway.
Caption: The mechanism of the Hantzsch thiazole synthesis.
-
Nucleophilic Attack: The reaction begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the adamantyl haloketone in an Sɴ2 reaction.[1][3]
-
Cyclization: This is followed by an intramolecular nucleophilic attack where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[1][3]
-
Dehydration: The resulting intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[3]
By understanding these steps, you can better predict how changes in reagents and conditions will affect the reaction outcome. For instance, a more nucleophilic thioamide will accelerate the initial Sɴ2 step, while a more electrophilic ketone will also favor the reaction.
We hope this technical support guide proves to be a valuable resource in your research and development efforts. For further inquiries or custom synthesis needs, please do not hesitate to reach out.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nanobioletters.com [nanobioletters.com]
- 12. mdpi.com [mdpi.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. ajol.info [ajol.info]
- 15. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
Welcome to the technical support guide for [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile (CAS: 497933-44-5).[1][2][3] This document provides in-depth troubleshooting for researchers encountering lower-than-expected bioactivity in their assays. Our guidance is structured as a series of frequently asked questions (FAQs) that follow a logical diagnostic workflow, moving from foundational compound-related issues to complex assay-specific optimizations.
The core challenge with this molecule stems from its chemical structure: the fusion of a thiazole ring system with a large, highly lipophilic adamantyl group.[4][5] The adamantane moiety, a rigid cage-like hydrocarbon, is notoriously insoluble in water, a property that significantly enhances the potential for poor aqueous solubility and can lead to misleading experimental results if not properly managed.[6][7]
Section 1: Foundational Checks - Validating Your Starting Material
Before troubleshooting the assay itself, it is imperative to validate the integrity of the compound. An incorrect assumption about purity or concentration is a common source of error that can invalidate weeks of experimental work.
FAQ 1.1: My assay shows no activity. How can I confirm the identity and purity of my this compound batch?
Expert Rationale: Verifying the identity and purity of your compound is the most critical first step. Commercial batches can have impurities, or the compound may have degraded during storage. Assuming 100% purity when it is lower will lead to artificially inflated concentration calculations and, consequently, an apparent lack of potency.[8]
Recommended Action: Perform independent analytical validation. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is an effective method for this purpose.[9][10]
Experimental Protocol: Purity and Identity Verification by LC-MS
-
Standard Preparation: Prepare a 1 mg/mL solution of your compound in HPLC-grade acetonitrile or methanol.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a 5-10 minute linear gradient from 5% B to 95% B, then hold at 95% B for 2-3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Diode Array Detector (DAD) at 254 nm and 280 nm.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Analysis:
-
Purity: The HPLC chromatogram should show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is recommended for biological assays.[11]
-
Identity: The mass spectrometer should detect a primary ion corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₅H₁₈N₂S, MW: 258.38), the expected m/z would be approximately 259.12.[1][3]
-
Section 2: Solubility and Compound Handling - The Most Common Point of Failure
The lipophilic adamantyl group makes this compound prone to precipitation in aqueous assay buffers. A clear stock solution in 100% DMSO does not guarantee solubility upon dilution.
FAQ 2.1: My compound seems to dissolve in DMSO, but why do I see cloudiness or precipitate when I add it to my cell culture media or assay buffer?
Expert Rationale: This is a classic case of a compound exceeding its kinetic solubility . While highly soluble in an organic solvent like DMSO, the drastic change in polarity upon dilution into an aqueous environment causes the compound to rapidly "crash out" of the solution.[12][13] The adamantane moiety drives this phenomenon, as it is energetically unfavorable for it to remain surrounded by water molecules.[5][7]
Troubleshooting Workflow: Diagnosing and Solving Precipitation
Caption: A workflow for preparing and diluting hydrophobic compounds.
Recommended Action: Optimize your solubilization and dilution protocol.
Experimental Protocol: Best Practices for Compound Solubilization
-
Use High-Quality Solvent: Always use anhydrous, high-purity DMSO to prepare your stock solution. Water contamination in DMSO can reduce the solubility of hydrophobic compounds.[14]
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10-20 mM stock solution. This allows for smaller volumes to be used for final dilutions, minimizing the final DMSO concentration in your assay.[15][16]
-
Aid Dissolution (If Necessary): If the compound does not dissolve readily, gently vortex the tube.[15] You may also use a brief sonication in a water bath or gentle warming (e.g., 37°C), but be cautious as heat can degrade some compounds.[15]
-
Perform Serial Dilutions in 100% DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions in 100% DMSO.[15] This method ensures that when you make the final dilution step, the compound concentration is closer to its aqueous solubility limit, reducing the shock of the solvent polarity change.
-
Final Dilution Technique: Add the DMSO stock to your assay buffer/media dropwise while gently vortexing or stirring the buffer.[17] This gradual introduction can help prevent localized high concentrations that lead to immediate precipitation.
-
Control Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and ensure it is consistent across all wells, including vehicle controls.[13][15]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | Maximizes solubility of the lipophilic adamantyl group. |
| Stock Concentration | 10-20 mM | Allows for minimal solvent carryover into the final assay.[18] |
| Final DMSO % in Assay | < 0.5% (ideally ≤ 0.1%) | Minimizes solvent-induced artifacts and cytotoxicity.[15] |
| Dilution Method | Serial dilution in 100% DMSO before final aqueous dilution. | Reduces the risk of precipitation upon solvent shifting.[12][15] |
Section 3: Assay-Specific Troubleshooting
If you have confirmed compound integrity and optimized the dilution protocol to avoid precipitation, but bioactivity remains low, the issue may lie within the specific assay system.
FAQ 3.1: In my cell-based assay, the compound is soluble but shows low potency or inconsistent results. What are the likely causes?
Expert Rationale: In a complex biological environment like a cell-based assay, several factors beyond simple solubility can mask a compound's true activity. The most common culprit for highly lipophilic molecules is non-specific binding to serum proteins.
Troubleshooting Steps for Cell-Based Assays:
-
Investigate Serum Protein Binding: The adamantyl group has a high affinity for hydrophobic pockets in proteins like human serum albumin (HSA) or bovine serum albumin (BSA) found in fetal bovine serum (FBS).[19][20] This binding sequesters the compound, reducing the free concentration available to interact with the cellular target.[21]
-
Diagnostic Test: Compare the compound's activity in serum-free media versus your standard serum-containing media (e.g., 10% FBS). A significant rightward shift in the IC₅₀ curve (lower potency) in the presence of serum strongly indicates protein binding.
-
-
Review General Cell Assay Health: Inconsistent results can stem from variability in the assay itself.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[8][22]
-
Cell Seeding Density: Ensure a homogenous cell suspension and accurate seeding density across all wells of the plate.[8][23]
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell health. Fill outer wells with sterile PBS or media to create a humidity barrier.[8]
-
Caption: Decision tree for troubleshooting cell-based assay issues.
FAQ 3.2: My compound is soluble in the buffer for my biochemical (enzyme) assay, but the activity is still low. What should I check?
Expert Rationale: In a simplified cell-free system, issues often relate to the specific assay conditions or non-specific interactions driven by the compound's physicochemical properties.
Troubleshooting Steps for Biochemical Assays:
-
Check for Compound Aggregation: Even at concentrations below the threshold for visible precipitation, hydrophobic compounds can form aggregates in aqueous buffers. These aggregates can non-specifically inhibit enzymes, leading to artifacts.
-
Diagnostic Test: Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer. If the compound's potency increases, it suggests aggregation was a confounding factor.
-
-
Validate Reagent Activity: Ensure the low activity is not due to a problem with the assay components themselves.
-
Positive Control: Always run a known inhibitor or activator for your target enzyme in parallel. If the positive control also shows low activity, it points to a problem with the enzyme, substrate, or buffer, not your test compound.[8][24]
-
Enzyme Concentration: Ensure you are using the enzyme in the linear range of the assay.
-
-
Review Buffer Composition:
-
pH and Ionic Strength: Confirm that the pH and salt concentration of your buffer are optimal for both enzyme activity and compound solubility.
-
References
- 1. This compound | 497933-44-5 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 497933-44-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 23. selectscience.net [selectscience.net]
- 24. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent degradation of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile in solution
A Guide to Ensuring Solution Stability for Researchers and Drug Development Professionals
Welcome to the dedicated support center for [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile. This guide has been developed to provide researchers, scientists, and drug development professionals with in-depth technical information and actionable protocols to prevent the degradation of this compound in solution. By understanding the underlying chemical principles and following best practices, you can ensure the integrity and reproducibility of your experimental results.
Quick Reference: Key Stability Parameters
For immediate guidance, the following table summarizes the critical factors for maintaining the stability of this compound in solution.
| Parameter | Condition to Avoid | Recommended Practice | Rationale |
| Atmosphere | Ambient Air (Oxygen) | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich thiazole ring.[1][2][3] |
| Light | UV or Direct Visible Light | Amber Glassware / Foil Wrap | Minimizes risk of photochemical degradation, a common pathway for heterocyclic compounds.[4][5][6] |
| Temperature | Room Temperature (or higher) | ≤ -20°C for long-term storage | Reduces the rate of all potential degradation reactions.[7] |
| Solvent | Protic, Acidic, or Basic Solvents | Anhydrous, Aprotic, Degassed Solvents | Prevents hydrolysis of the nitrile group and potential acid/base-catalyzed ring opening.[8][9] |
| Purity | Solvents with metal impurities | High-Purity or HPLC-grade solvents | Metal ions can catalyze oxidative degradation pathways. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary chemical liabilities of this molecule in solution?
The structure of this compound contains two main functional groups susceptible to degradation: the thiazole ring and the acetonitrile moiety.
-
Thiazole Ring: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides or sulfones.[10] Furthermore, heterocyclic aromatic rings can be sensitive to light, potentially undergoing photochemical reactions.[4][6][11][12]
The adamantyl group is a highly stable, saturated hydrocarbon cage and is not considered a primary site for degradation under typical experimental conditions.[7][13]
Diagram: Potential Degradation Pathways
Caption: Primary degradation routes for the target compound.
Q2: I dissolved my compound in DMSO for screening, but I'm seeing inconsistent results over time. Why?
Dimethyl sulfoxide (DMSO) is a common solvent, but it presents two potential issues:
-
Hygroscopicity: DMSO readily absorbs atmospheric moisture. This introduced water can slowly hydrolyze the nitrile group, especially if the DMSO grade is not anhydrous or if the solution is stored improperly.
-
Oxidation Potential: Although generally stable, DMSO can contain oxidizing impurities or degrade to form such species, which could then oxidize the thiazole sulfur.
For maximum stability, always use anhydrous, high-purity DMSO and store solutions under an inert atmosphere at low temperatures (≤ -20°C).
Q3: Can I use protic solvents like methanol or ethanol?
Using protic solvents is not recommended for long-term storage. These solvents can act as nucleophiles and participate in the slow hydrolysis of the nitrile group. If a protic solvent is required for an experiment, the solution should be prepared fresh and used immediately. If buffering is possible, maintaining a neutral pH can help mitigate acid- or base-catalyzed degradation.
Q4: How critical is protection from light?
Protection from light is highly critical. Thiazole-containing compounds, particularly those with extended aromatic systems, can absorb UV and even high-energy visible light. This energy can promote the formation of reactive oxygen species (like singlet oxygen) in solution, leading to complex degradation pathways, including cycloaddition reactions that destroy the thiazole ring.[6] Always use amber vials or wrap standard glassware in aluminum foil.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Chemical Degradation (Oxidation, Hydrolysis, or Photodegradation). | 1. Confirm Identity: Use high-resolution mass spectrometry to determine the molecular formula of the new peak(s) and compare against potential degradation products (e.g., +16 Da for oxidation).2. Review Storage: Ensure the solution was stored at ≤ -20°C, under an inert atmosphere, and protected from light.3. Re-prepare Solution: Prepare a fresh stock solution following the rigorous protocol outlined below. |
| Loss of biological activity or assay potency. | Decrease in the concentration of the active parent compound. | 1. Quantify Purity: Use a validated HPLC method with a freshly prepared standard to re-quantify the concentration of the parent compound in the stock solution.2. Investigate Solvent: The solvent may be incompatible. Test stability in an alternative recommended solvent (see Table 2). |
| Solution changes color (e.g., turns yellow/brown). | Formation of complex degradation products or polymeric materials. | 1. Discard Solution: Do not use a discolored solution, as the identity and concentration of impurities are unknown.2. Solvent Purity Check: Ensure the solvent used was of high purity and free from contaminants that could react with the compound. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes a self-validating system for preparing a stock solution with maximum stability. The key principle is the rigorous exclusion of air, water, and light.[1][14][15]
Materials:
-
This compound (solid)
-
High-purity, anhydrous, aprotic solvent (e.g., Acetonitrile, THF, Dioxane)
-
Schlenk flask or oven-dried vial with a rubber septum cap
-
Inert gas source (Argon or Nitrogen) with manifold (Schlenk line)
-
Gastight syringes and needles
-
Amber storage vials
Workflow Diagram:
Caption: Workflow for preparing a stable stock solution.
Step-by-Step Procedure:
-
Glassware Preparation: Place all glassware (vials, flasks) in an oven at 125°C overnight to remove adsorbed moisture. Assemble hot glassware and allow it to cool under a stream of inert gas.[15]
-
Weighing: Weigh the required amount of solid this compound directly into the reaction vial.
-
Inerting the System: Securely cap the vial with a septum. Connect it to a Schlenk line. Carefully evacuate the vial under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen and moisture.
-
Solvent Preparation: Use a solvent from a sealed bottle (e.g., AcroSeal™). To further ensure purity, sparge the solvent with inert gas for 15-20 minutes to remove any dissolved oxygen.
-
Solvent Transfer: Using a clean, dry, gastight syringe, draw the desired volume of the degassed, anhydrous solvent and transfer it to the vial containing the solid compound.
-
Dissolution & Aliquoting: Gently swirl or sonicate the vial until the compound is fully dissolved. If preparing multiple aliquots, transfer the solution to smaller amber storage vials under a positive pressure of inert gas.
-
Storage: Tightly seal the vials and store them in a freezer at -20°C or -80°C. Ensure the storage location is dark.
Table 2: Solvent Selection Guide
| Solvent | Type | Recommendation | Comments |
| Acetonitrile | Polar Aprotic | Excellent | High stability and good solvating power.[9][16] Must be anhydrous and degassed. |
| Tetrahydrofuran (THF) | Aprotic | Good | Can form peroxides over time. Use freshly opened, inhibitor-free solvent. |
| Dioxane | Aprotic | Good | Similar to THF; must be peroxide-free. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Use with Caution | Highly hygroscopic. Use only anhydrous grade and prepare fresh for immediate use. |
| Methanol / Ethanol | Protic | Not Recommended | Risk of solvolysis/hydrolysis. Use only if absolutely necessary and prepare fresh. |
| Water / Buffers | Protic, Aqueous | Not Recommended | High risk of hydrolysis. If required, use a neutral pH buffer and prepare fresh immediately before use. |
Protocol 2: Analytical Method for Detecting Degradation
A stability-indicating HPLC method is crucial for monitoring the purity of the compound in solution.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of Mobile Phase A, and run a linear gradient to a high percentage of Mobile Phase B over 15-20 minutes. This will separate the nonpolar parent compound from more polar degradation products (e.g., hydrolyzed or oxidized species).
-
Detection: UV-Vis detector (scan for optimal wavelength) or, ideally, a Mass Spectrometer (LC-MS) to identify parent and degradant masses.[17]
-
Procedure: Inject a sample of the stored solution and compare the chromatogram to that of a freshly prepared standard of the same concentration. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to store adamantane (CAS 281 - 23 - 2) properly? - Blog [rongyaobio.com]
- 8. kaitai-pec.com [kaitai-pec.com]
- 9. Acetonitrile [yufenggp.com]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring | Semantic Scholar [semanticscholar.org]
- 13. Adamantane - Wikipedia [en.wikipedia.org]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 15. web.mit.edu [web.mit.edu]
- 16. Acetonitrile - Wikipedia [en.wikipedia.org]
- 17. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
Welcome to the dedicated technical support guide for the synthesis of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The bulky and rigid adamantyl cage introduces unique steric challenges, making a thorough understanding of potential side reactions paramount for success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the synthesis, presented in a practical question-and-answer format.
Question 1: My reaction is sluggish, and I'm observing low conversion to the desired thiazole product. What are the likely causes and how can I improve the reaction rate?
Answer:
A slow reaction rate in the Hantzsch synthesis of this particular thiazole is a common issue, primarily due to the significant steric hindrance imposed by the adamantyl group on the α-haloketone, 2-bromo-1-(1-adamantyl)ethanone. This bulkiness impedes the initial SN2 attack by the sulfur of the thioamide, which is the rate-determining step of the classical Hantzsch mechanism.[1]
Causality and Solutions:
-
Insufficient Thermal Energy: The reactants may not have enough kinetic energy to overcome the activation barrier heightened by steric hindrance.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC to find the optimal temperature that promotes the desired reaction without significant decomposition. The use of higher-boiling point solvents like DMF or dioxane, or employing microwave irradiation, can be effective in accelerating the reaction.[2][3]
-
-
Solvent Effects: The choice of solvent can dramatically influence the reaction rate.
-
Solution: A polar aprotic solvent such as DMF or acetonitrile is often preferred as it can stabilize the charged intermediates in the SN2 pathway without solvating the nucleophile as strongly as a protic solvent.[4][5] Glycerin has also been reported as an effective "green" solvent for Hantzsch synthesis, sometimes even at room temperature.[6]
-
Experimental Protocol Suggestion:
-
Dissolve 2-cyanoethanethioamide (1.1 eq) in anhydrous DMF.
-
Add 2-bromo-1-(1-adamantyl)ethanone (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
If the reaction is still slow, consider a sealed-tube reaction or microwave synthesis to safely reach higher temperatures.
Question 2: I've isolated a significant byproduct that is not the target thiazole. Mass spectrometry suggests it's an isomer of my starting α-haloketone. What is happening?
Answer:
You are likely observing a product from a Favorskii rearrangement , a known side reaction of α-halo ketones in the presence of a base.[7][8] The steric strain of the adamantyl group can make this pathway competitive with the desired Hantzsch condensation, especially if a base is used or generated in situ.
Mechanism Insight:
The base abstracts a proton from the carbon on the side of the ketone away from the bromine, forming an enolate. This enolate then undergoes intramolecular cyclization to form a highly strained cyclopropanone intermediate, which is subsequently opened by a nucleophile (like the solvent or a base) to yield a rearranged carboxylic acid derivative (e.g., an ester or amide of adamantylacetic acid).[7][9]
Mitigation Strategies:
-
Strictly Control Basicity: Avoid the use of strong bases. If a base is necessary to scavenge the HBr formed during the reaction, use a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) or a proton sponge.
-
Acidic Conditions: Performing the Hantzsch synthesis under acidic conditions can suppress the Favorskii rearrangement by preventing the formation of the initial enolate.[10] However, be mindful of the stability of the nitrile group under strongly acidic conditions (see Question 3).
-
Reaction Temperature: The Favorskii rearrangement can be temperature-dependent. Running the reaction at the lowest possible temperature that still allows for thiazole formation may disfavor this side reaction.
Diagram: Competing Pathways of 2-Bromo-1-(1-adamantyl)ethanone
Caption: Competing Hantzsch synthesis and Favorskii rearrangement pathways.
Question 3: My final product shows IR and NMR signals corresponding to a carboxylic acid or an amide, and the nitrile peak is absent or diminished. Why is my nitrile group reacting?
Answer:
The acetonitrile moiety (-CH₂CN) is susceptible to hydrolysis under both acidic and basic conditions, which may be present during the reaction or, more commonly, during the aqueous workup.[4][11]
Detailed Explanation:
-
Acid-Catalyzed Hydrolysis: If the reaction is run under acidic conditions or quenched with a strong acid, the nitrile can be protonated, making it more electrophilic and susceptible to attack by water. This initially forms an amide, which can be further hydrolyzed to a carboxylic acid upon prolonged exposure to the acidic medium.
-
Base-Catalyzed Hydrolysis: Similarly, a basic workup (e.g., using NaOH or K₂CO₃ to neutralize the reaction mixture) can lead to the hydrolysis of the nitrile to the corresponding amide.
Preventative Measures:
-
Neutral Workup: Aim for a neutral workup. Quench the reaction by pouring it into cold water and extract the product with an organic solvent. Wash the organic layer with a saturated solution of a neutral salt like NaCl (brine) rather than acidic or basic solutions.
-
Control of pH: If an acid or base wash is necessary, use dilute solutions and minimize the contact time. Keep the temperature low during the workup to slow down the rate of hydrolysis.
-
Anhydrous Conditions: Ensure the reaction itself is conducted under strictly anhydrous conditions to prevent premature hydrolysis. Acetonitrile as a solvent should be freshly distilled and dried.[5]
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting materials for this synthesis?
The most direct route is the Hantzsch synthesis, which requires 2-bromo-1-(1-adamantyl)ethanone and 2-cyanoethanethioamide. The α-haloketone can be prepared by bromination of 1-acetyladamantane.[12]
Q2: Can I use 2-chloro-1-(1-adamantyl)ethanone instead of the bromo-derivative?
Yes, the chloro-ketone can be used. However, the C-Br bond is generally more labile than the C-Cl bond, meaning the bromo-ketone is more reactive and may lead to higher yields or allow for milder reaction conditions. The reaction with the chloro-ketone will likely require higher temperatures or longer reaction times.
Q3: How can I purify the final product?
Standard column chromatography on silica gel is typically effective for purifying the target compound. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should provide good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used for further purification.
Q4: Are there alternative synthetic routes to this compound?
An alternative, though more complex, route involves the synthesis of 4-(1-adamantyl)-2-aryl-1,3-thiazoles from 4-(1-adamantyl)-1,2,3-thiadiazole.[13] This method, however, is multi-step and may not be as direct as the Hantzsch synthesis for preparing the 2-acetonitrile derivative. Other modern methods for thiazole synthesis exist but may not be well-suited for this specific substitution pattern.[14]
Quantitative Data Summary: Reaction Condition Optimization
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale |
| Solvent | Ethanol | Anhydrous DMF | DMF is a polar aprotic solvent that better solvates the transition state of the SN2 reaction.[4] |
| Temperature | 60 °C | 100 °C | Increased thermal energy helps overcome the steric hindrance of the adamantyl group. |
| Base | NaOEt | None / DIPEA (mild base) | Strong bases can promote the competing Favorskii rearrangement.[7][15] |
| Workup | Aqueous NaOH wash | Brine wash (neutral) | Avoids hydrolysis of the nitrile group to the amide or carboxylic acid. |
Experimental Protocol: Optimized Synthesis
Materials:
-
2-Bromo-1-(1-adamantyl)ethanone
-
2-Cyanoethanethioamide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-cyanoethanethioamide (1.1 equivalents).
-
Add anhydrous DMF via syringe to dissolve the thioamide.
-
Add 2-bromo-1-(1-adamantyl)ethanone (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow Diagram
Caption: Experimental workflow with integrated troubleshooting checkpoints.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation [scirp.org]
- 4. ineos.com [ineos.com]
- 5. Acetonitrile [yufenggp.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. purechemistry.org [purechemistry.org]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Acetonitrile - Sciencemadness Wiki [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Enhancing the Cell Permeability of Adamantyl Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) related to enhancing the cell permeability of adamantyl derivatives. The unique physicochemical properties of the adamantyl moiety, particularly its bulk and high lipophilicity, present both opportunities and challenges in drug design.[1][2][3] This resource will help you navigate these challenges and optimize the cellular uptake of your compounds.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Intracellular Concentration Despite High Lipophilicity
You've designed an adamantyl derivative with a high calculated logP, expecting excellent cell permeability, but cellular assays indicate low intracellular accumulation and minimal target engagement.
Potential Causes:
-
Poor Aqueous Solubility: Highly lipophilic compounds often suffer from poor solubility in aqueous assay media. The compound may be precipitating out of solution, leading to a much lower effective concentration than intended.[4]
-
Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing intracellular accumulation.[5]
-
Non-Specific Binding: The lipophilic nature of the adamantyl group can lead to significant non-specific binding to plasticware or serum proteins in the culture medium, reducing the free concentration available to enter the cells.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low intracellular concentration of adamantyl derivatives.
Experimental Protocols:
-
Solubility Assessment:
-
Prepare your adamantyl derivative at the highest intended assay concentration in the cell culture medium.
-
Incubate under standard culture conditions (37°C, 5% CO2) for the duration of your experiment.
-
Visually inspect for precipitate under a microscope.
-
For a quantitative measure, centrifuge the sample and measure the concentration of the compound in the supernatant via HPLC or LC-MS.[6]
-
-
Bidirectional Caco-2 Permeability Assay:
-
Seed Caco-2 cells on permeable filter supports and allow them to differentiate into a polarized monolayer.
-
Measure the transport of your compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[5]
-
Issue 2: Inconsistent Results in Cell-Based Assays
You are observing high variability in your experimental results when testing your adamantyl-containing compound.
Potential Causes:
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes, leading to a decrease in the active compound concentration over time. The rigid adamantane scaffold can protect nearby functional groups from metabolic cleavage, but other parts of the molecule may be susceptible.[7]
-
Compound Degradation: The compound may be unstable in the aqueous culture medium, degrading over the course of the experiment.
-
Cell Line Variability: Different cell lines have varying expression levels of metabolic enzymes and efflux transporters, which can lead to inconsistent results.
Troubleshooting Steps:
-
Assess Metabolic Stability: Incubate your compound with liver microsomes or S9 fractions and measure its disappearance over time using LC-MS.
-
Evaluate Compound Stability in Media: Incubate the compound in cell culture media under assay conditions (with and without cells) and monitor its concentration over time.
-
Characterize Your Cell Line: If not already known, determine the expression levels of key efflux transporters (e.g., P-gp, BCRP) and metabolic enzymes (e.g., cytochromes P450) in your chosen cell line.
-
Consider a Simpler System: Initially test your compound in a system with lower metabolic activity or in the presence of metabolic inhibitors to isolate the effect of permeability.
Frequently Asked Questions (FAQs)
Q1: Is adding an adamantyl group always the best strategy to increase cell permeability?
A1: Not necessarily. While the adamantyl group is a powerful tool for increasing lipophilicity, this does not always translate directly to enhanced cell permeability.[2][8] The relationship between lipophilicity and permeability is often parabolic; beyond an optimal point, increasing lipophilicity can lead to decreased permeability due to poor aqueous solubility and increased non-specific binding.[4] A careful balance between lipophilicity and hydrophilicity is crucial.
Q2: What are the key physicochemical properties to consider when designing adamantyl derivatives for optimal cell permeability?
A2: Beyond lipophilicity (logP), it is important to consider the following:
| Property | Optimal Range for Permeability | Rationale |
| logP | 1 - 3 | Balances membrane partitioning with aqueous solubility. |
| Polar Surface Area (PSA) | < 140 Ų | A lower PSA is generally associated with better passive diffusion across the lipid bilayer.[9] |
| Molecular Weight (MW) | < 500 Da | Smaller molecules tend to have better permeability.[10] |
| Aqueous Solubility | > 10 µM | Sufficient solubility is required to maintain an effective concentration in the assay medium. |
| Number of H-bond Donors | < 5 | Fewer hydrogen bond donors reduce the energy penalty for desolvation when entering the lipid membrane. |
| Number of H-bond Acceptors | < 10 | Similar to H-bond donors, fewer acceptors are favorable for membrane permeation. |
Q3: How can I use formulation strategies to improve the apparent permeability of my adamantyl derivative?
A3: Formulation can be a powerful tool to overcome solubility limitations without chemical modification of your compound.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the lipophilic adamantyl moiety, increasing its aqueous solubility.[7]
-
Liposomes: Encapsulating your compound in liposomes can facilitate its delivery across the cell membrane. The adamantyl group can act as a membrane anchor in these formulations.[1][11][12]
-
Nanoformulations: Other nanocarriers, such as nanoparticles and dendrimers, can also be used to improve the delivery of adamantyl derivatives.[13][14]
Q4: My adamantyl derivative needs to cross the blood-brain barrier (BBB). What specific considerations should I take into account?
A4: The BBB presents a significant challenge for drug delivery to the central nervous system (CNS). The lipophilic nature of adamantane can be advantageous for BBB penetration.[2][15][16] However, active efflux by transporters at the BBB is a major hurdle.[10] In addition to the general principles of cell permeability, for BBB penetration, it is crucial to:
-
Minimize Efflux: Design your molecule to avoid recognition by BBB efflux transporters.
-
Consider Carrier-Mediated Transport: Investigate if your compound can be conjugated to a molecule that utilizes an endogenous transport system to cross the BBB.[17]
Q5: Are there any in silico tools that can predict the cell permeability of my adamantyl derivatives?
A5: Yes, several computational models can provide initial estimates of permeability. These tools often calculate physicochemical properties like logP and PSA. Some software can also predict whether a compound is likely to be a substrate for efflux pumps. While these predictions are valuable for initial screening, they should always be validated with experimental data from assays like the Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay).[9][18]
Mechanisms of Adamantyl Derivative Cellular Uptake
The primary mechanism of cellular uptake for many adamantyl derivatives is passive diffusion, driven by their high lipophilicity. However, the overall process can be more complex, involving partitioning into the membrane, potential interactions with membrane proteins, and the possibility of active transport or efflux.
Caption: General mechanism of cellular uptake and efflux for adamantyl derivatives.
By systematically addressing the factors outlined in this guide, you can effectively troubleshoot and enhance the cell permeability of your adamantyl derivatives, accelerating your research and drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. connectsci.au [connectsci.au]
- 3. nbinno.com [nbinno.com]
- 4. Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 14. public.pensoft.net [public.pensoft.net]
- 15. Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transport of amantadine and rimantadine through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Addressing off-target effects of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers utilizing [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile. This guide is designed to help you, our scientific colleagues, navigate potential experimental challenges, with a specific focus on identifying and addressing potential off-target effects. The unique structural characteristics of this molecule—namely the bulky, lipophilic adamantyl group and the promiscuous thiazole scaffold—necessitate a rigorous approach to experimental design and data interpretation.[1][2][3][4]
The adamantyl moiety is known to enhance pharmacokinetic properties by increasing lipophilicity, which can improve cell permeability but may also lead to non-specific interactions with hydrophobic pockets in unintended proteins.[3][5][6] Similarly, the thiazole ring is a common feature in many biologically active agents that target a wide array of proteins, including kinases, making cross-reactivity a key consideration.[2][7][8]
Troubleshooting Guide: Investigating Unexpected Phenotypes
This section is structured to address specific experimental issues you may encounter. Follow these diagnostic workflows to determine if off-target activity is the root cause of your observations.
Issue 1: You observe significant cytotoxicity, altered cell morphology, or reduced proliferation at concentrations where on-target activity is expected.
This is a primary indicator that your compound may be engaging unintended, toxic pathways. The key is to differentiate between specific on-target antiproliferative effects and non-specific cellular toxicity.
Q: How can I distinguish between targeted anti-proliferative effects and general cytotoxicity?
A: The first step is to determine the therapeutic window of the compound in your specific cell model. This involves comparing the concentration required for a biological effect (Effective Concentration, EC50) with the concentration that causes cell death (Cytotoxic Concentration, CC50).
Workflow for Differentiating Efficacy from Toxicity
Caption: Workflow to de-risk unexpected cytotoxicity.
Data Interpretation Table
| Scenario | Potency Comparison | Potential Interpretation | Recommended Next Step |
| Ideal | CC50 > 10 x EC50 | The compound has a good therapeutic window. The observed phenotype at the EC50 is likely due to on-target activity. | Proceed with experiments, using concentrations at or below the EC50. |
| Caution | CC50 ≈ EC50 | The functional effect and cytotoxicity occur at similar concentrations. The observed phenotype could be a result of cell stress or death, masking the true on-target effect. | Use an orthogonal method to validate the on-target mechanism (e.g., siRNA/CRISPR knockdown of the target).[1] |
| Problematic | CC50 < EC50 | The compound is toxic at concentrations below those required to see a functional effect. The observed phenotype is almost certainly due to off-target toxicity. | Re-evaluate the project. Consider synthesizing analogs to separate toxicity from efficacy. |
Issue 2: The observed cellular phenotype does not align with the known biological role of the intended target.
Q: My compound inhibits Target X, but I'm seeing Phenotype Y, which is not a known downstream effect of inhibiting Target X. What should I do?
A: This is a classic sign of an off-target effect. Your primary goal is to validate that the phenotype is truly dependent on the intended target. The most rigorous method is to use an orthogonal approach that does not involve the small molecule.
Experimental Workflow for On-Target Validation
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In-Depth Analysis of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile and Related Heterocyclic Inhibitors: A Comparative Guide
Introduction:
The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks has led to compounds with enhanced pharmacological profiles, including improved metabolic stability and target affinity. When combined with heterocyclic systems like thiazole, the resulting adamantyl-thiazole derivatives present a diverse array of biological activities. This guide provides a comparative study of such compounds, with a focus on their potential as enzyme inhibitors. While specific inhibitory data for [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile is not extensively documented in publicly available literature, we can draw insightful comparisons by examining structurally related adamantane-thiazole compounds and their known biological targets. This analysis will encompass their mechanisms of action, supported by experimental data, and provide detailed protocols for relevant assays.
Recent research into adamantane-containing thiazole compounds has revealed a broad spectrum of bioactivities, including antibacterial, antifungal, antiviral, and anti-proliferative properties.[1] The lipophilic nature of the adamantane group often enhances the ability of these molecules to interact with hydrophobic pockets within enzyme active sites or allosteric sites, thereby modulating their function.[2]
This guide will explore the inhibitory potential of adamantane-thiazole derivatives against several key enzyme targets that have been identified for this class of compounds, such as Epidermal Growth Factor Receptor (EGFR), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and Sirtuin 1 (SIRT1).
Comparative Analysis of Adamantane-Thiazole Derivatives as Enzyme Inhibitors
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A series of novel 1,3,4-thiadiazolo-adamantane derivatives have been synthesized and evaluated for their anti-proliferative activity, with a particular focus on EGFR inhibition.[3][4] These compounds have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR.[4]
Mechanism of Action: Adamantane-thiazole derivatives targeting EGFR typically function as ATP-competitive inhibitors. The adamantyl group anchors the molecule within a hydrophobic pocket of the ATP-binding site, while the thiazole core and its substituents form key hydrogen bonds and other interactions with the kinase domain, preventing ATP from binding and subsequent autophosphorylation of the receptor. This blockade of EGFR signaling leads to the inhibition of downstream pathways responsible for cell proliferation, survival, and metastasis.
Experimental Data Summary: Adamantane-Thiadiazole EGFR Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Thiazolo-thiadiazole adamantane derivative 17 | EGFR (wild-type) | 71.5 | [4] |
| Thiazolo-thiadiazole adamantane derivative 17 | EGFR (L858R mutant) | 37.85 | [4] |
| Thiazolo-thiadiazole adamantane derivative 17 | EGFR (L858R/T790M double mutant) | 0.78 | [4] |
| Lapatinib (Reference) | EGFR (wild-type) | 31.8 | [4] |
| Lapatinib (Reference) | EGFR (L858R mutant) | 39.53 | [4] |
| Erlotinib (Reference) | EGFR (L858R/T790M double mutant) | 0.21 | [4] |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
Novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized and shown to be potent inhibitors of 11β-HSD1.[2] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic disorders.
Mechanism of Action: These adamantane-thiazole compounds act as competitive inhibitors of 11β-HSD1. The adamantyl group is crucial for binding to a hydrophobic pocket within the enzyme's active site. The thiazolone core and its substituents then orient the molecule to interact with key residues, blocking the substrate (cortisone) from accessing the catalytic site.
Experimental Data Summary: Adamantane-Thiazole 11β-HSD1 Inhibitors
| Compound | Inhibition of 11β-HSD1 at 10 µM (%) | IC50 (µM) | Reference |
| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) | 82.82 | 0.31 | [2] |
| Carbenoxolone (Reference) | Not specified | ~0.15 (inferred) | [2] |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., adamantane-thiazole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 25 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the EGFR enzyme and the substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Workflow Diagram:
Caption: Workflow for in vitro EGFR kinase inhibition assay.
Protocol 2: Cell-Based Anti-Proliferative Assay
This protocol outlines a method to evaluate the effect of inhibitor compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Anticancer Activity of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
This guide provides a comprehensive, phased experimental framework for the rigorous validation of the anticancer potential of the novel compound, [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile (hereafter referred to as Compound A). The strategic inclusion of the adamantane cage—a rigid, lipophilic moiety known to enhance pharmacokinetic properties—and the thiazole ring, a scaffold present in approved anticancer drugs like Dasatinib, provides a strong rationale for investigating this molecule's efficacy.[1][2] This document is designed for drug development professionals and cancer researchers, offering a logical workflow from initial cytotoxicity screening to mechanistic elucidation, with direct comparisons to established chemotherapeutic agents.
Our approach is built on a foundation of self-validating protocols and causal-driven experimental choices. We will not only describe what to do but explain why each step is critical for generating robust, interpretable, and publishable data.
Phase 1: Foundational In Vitro Cytotoxicity Assessment
Objective: The primary goal of this phase is to determine if Compound A exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects against a panel of cancer cell lines and to establish its potency, as measured by the half-maximal inhibitory concentration (IC50). A comparison with a well-characterized cytotoxic agent, Doxorubicin, will provide an essential benchmark for its relative efficacy.[3]
Experimental Design Rationale
A panel of cancer cell lines representing different histologies (e.g., breast, lung, colon) is crucial to assess the breadth of Compound A's activity. Including a non-tumorigenic cell line (e.g., MCF-10A for breast cancer context) is a critical control to evaluate preliminary cancer cell selectivity. The MTT assay is selected as a robust, widely adopted, and reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4] The principle relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) and a non-tumorigenic line (e.g., MCF-10A) in their recommended growth media.
-
Harvest cells at ~80% confluency using trypsin.
-
Perform a cell count using a hemocytometer and Trypan Blue to ensure viability.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Compound A and Doxorubicin in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include appropriate controls: "untreated" (medium only) and "vehicle" (medium with the highest concentration of DMSO used for dilutions).
-
Carefully replace the medium in each well with 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 48-72 hours.
-
-
MTT Incubation and Measurement:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to solubilize the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 value is determined.[5]
Table 1: Hypothetical IC50 Values for Compound A vs. Doxorubicin (µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-10A (Normal Breast Epithelial) |
| Compound A | 5.2 | 8.1 | 6.5 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 15.7 |
A lower IC50 value indicates higher potency.[6] The hypothetical data suggests Compound A has moderate, broad-spectrum activity and favorable selectivity towards cancer cells compared to the non-tumorigenic line.
Phase 2: Unraveling the Cellular Mechanism of Action
Objective: If Compound A demonstrates significant cytotoxicity in Phase 1, the next logical step is to investigate how it affects the cancer cells. This phase focuses on two key cellular processes frequently dysregulated in cancer: apoptosis (programmed cell death) and the cell cycle.[7]
Experimental Workflow Diagram
References
- 1. Novel Adamantanyl-Based Thiadiazolyl Pyrazoles Targeting EGFR in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(1-Adamantyl)-1,3-thiazole | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Adamantane-Thiazole Derivatives and Established Anticancer Agents
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective anticancer activity is perpetual. Among the myriad of heterocyclic compounds, adamantane-thiazole derivatives have emerged as a promising class of molecules, demonstrating significant antiproliferative effects across various cancer cell lines. This guide provides an in-depth comparison of the performance of these emerging compounds against two well-established therapeutic agents: Erlotinib , a targeted therapy, and Doxorubicin , a conventional cytotoxic drug.
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of available preclinical data. It is important to note that while the specific compound [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile is a member of this class, a paucity of public data necessitates a broader examination of its close structural analogs. The insights presented herein are derived from published studies on these related adamantane-thiazole derivatives.
Section 1: Unraveling the Mechanisms of Action
A key differentiator in anticancer therapeutics lies in their mechanism of action. While conventional chemotherapies like Doxorubicin exert broad cytotoxicity, targeted agents like Erlotinib and potentially, adamantane-thiazole derivatives, offer a more nuanced approach by interfering with specific signaling pathways crucial for tumor growth and survival.
Adamantane-Thiazole Derivatives: A Dual-Pronged Approach?
Preclinical evidence suggests that the anticancer activity of adamantane-thiazole derivatives may stem from their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Two prominent putative targets that have been identified are Sirtuin 1 (SIRT1) and the Epidermal Growth Factor Receptor (EGFR).
-
SIRT1 Inhibition: SIRT1, a class III histone deacetylase, is a critical regulator of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1] In many cancers, SIRT1 is overexpressed and contributes to tumor progression and drug resistance.[1] Molecular docking studies have suggested that certain adamantane-thiazole compounds can occupy the active site of the SIRT1 enzyme, potentially inhibiting its deacetylase activity. This inhibition can lead to the reactivation of tumor suppressor proteins, such as p53, and induce apoptosis in cancer cells.
-
EGFR Inhibition: The EGFR signaling pathway is a well-established driver of cell proliferation, angiogenesis, and metastasis in numerous cancers.[2] Erlotinib, a known EGFR inhibitor, functions by blocking the ATP binding site of the EGFR tyrosine kinase.[3] Intriguingly, molecular docking studies have also indicated that some adamantane-thiazole derivatives can bind to the EGFR active site, suggesting a similar mechanism of action.[4] The bulky adamantane moiety is thought to enhance binding affinity and lipophilicity, potentially improving the pharmacokinetic properties of these compounds.[5]
Diagram 1: Proposed Mechanism of Action for Adamantane-Thiazole Derivatives
Caption: Potential dual inhibitory action of Adamantane-Thiazole derivatives.
Erlotinib: A Targeted EGFR Tyrosine Kinase Inhibitor
Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[3] It competes with ATP for binding to the intracellular catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[6][7]
Diagram 2: Mechanism of Action of Erlotinib
Caption: Erlotinib inhibits EGFR signaling by blocking the tyrosine kinase domain.
Doxorubicin: A Multifaceted Cytotoxic Agent
Doxorubicin's anticancer effects are multifaceted. Its primary mechanism involves the intercalation of its planar anthracycline ring into the DNA double helix, which obstructs DNA and RNA synthesis.[8] Additionally, Doxorubicin inhibits topoisomerase II, an enzyme that relaxes DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex, it leads to DNA strand breaks.[8] Furthermore, Doxorubicin generates reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids.[9]
Diagram 3: Mechanism of Action of Doxorubicin
Caption: Doxorubicin induces apoptosis through multiple cytotoxic mechanisms.
Section 2: Comparative Efficacy: In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a compound. The following tables summarize the reported IC50 values for representative adamantane-thiazole derivatives, Erlotinib, and Doxorubicin against a panel of human cancer cell lines. It is important to acknowledge that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions, such as cell passage number, seeding density, and assay duration.
Table 1: IC50 Values (µM) of Adamantane-Thiazole Derivatives against Various Cancer Cell Lines
| Compound Class | MCF-7 (Breast) | HepG-2 (Liver) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) | Reference(s) |
| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | 1.82 - 19.13 | 5.55 - 13.68 | 15.69 | 1.82 | - | [4] |
| Adamantyl-Thiadiazole Derivatives | 1.01 - 27.21 | - | - | 33.67 | 64.46 | [10] |
Table 2: IC50 Values (µM) of Erlotinib and Doxorubicin against Various Cancer Cell Lines
| Therapeutic Agent | MCF-7 (Breast) | HepG-2 (Liver) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) | Reference(s) |
| Erlotinib | ~10 - 20 | >10 | ~23 | >10 | >10 | [11][12][13] |
| Doxorubicin | 0.8 - 8.3 | 12.2 | >20 | - | - | [2][14][15] |
From the available data, certain adamantane-thiazole derivatives exhibit potent antiproliferative activity, with IC50 values in the low micromolar range against several cancer cell lines. Notably, some of these compounds demonstrate comparable or even superior potency to Erlotinib in specific cell lines. Doxorubicin generally displays high potency, although its efficacy can be limited in drug-resistant cell lines like A549.
Section 3: Experimental Protocols for In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of in vitro cytotoxicity data, standardized experimental protocols are paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
MTT Assay Protocol
Diagram 4: Workflow of the MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Methodology: [9][16]
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., adamantane-thiazole derivative, Erlotinib, Doxorubicin) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compounds.
-
Untreated Control: Cells in fresh medium only.
-
Blank: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Section 4: Concluding Remarks and Future Directions
The available preclinical data suggests that adamantane-thiazole derivatives represent a promising new class of anticancer agents. Their potential to inhibit key oncogenic pathways, such as EGFR and SIRT1, offers a rationale for their observed antiproliferative activity. The in vitro potency of some of these compounds appears to be comparable to, and in some cases, superior to the established targeted therapy, Erlotinib, in certain cancer cell lines.
However, further research is imperative to fully elucidate the therapeutic potential of this chemical class. Key future directions should include:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To optimize the adamantane-thiazole scaffold for improved potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: To confirm the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Toxicology Studies: To evaluate the antitumor activity and safety profile of lead compounds in relevant animal models.
-
Direct Biological Evaluation of this compound: To determine its specific antiproliferative activity and mechanism of action.
By pursuing these avenues of investigation, the scientific community can further validate the potential of adamantane-thiazole derivatives as a valuable addition to the arsenal of anticancer therapeutics.
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and interaction mechanism of novel SIRT1 inhibitors for the treatment of hepatocellular carcinoma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel SIRT1 inhibitor 15-deoxy-Δ12,14-prostaglandin J2 and its derivatives exhibit anticancer activity through apoptotic or autophagic cell death pathways in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validating the Mechanism of Action of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate the mechanism of action (MoA) of the novel compound, [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile. Given the limited publicly available data on this specific molecule, we will establish a robust, multi-pronged experimental strategy. This document will not only outline protocols but also delve into the scientific rationale behind each step, ensuring a self-validating and logical workflow.
The core structure of this guide is designed to be adaptable, moving from broad, unbiased phenotypic observations to specific, target-based validation. We will explore hypothetical scenarios and expected data to illustrate the decision-making process in MoA elucidation.
Introduction to this compound and the Importance of MoA Cross-Validation
This compound is a small molecule featuring a bulky, lipophilic adamantane group attached to a thiazole ring.[1] The adamantane moiety is known to enhance the lipophilicity and membrane permeability of compounds, potentially increasing their interaction with biological targets.[1][2] Thiazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-proliferative, and anti-inflammatory effects.[3][4]
A thorough understanding of a compound's MoA is critical in drug discovery. It provides confidence in the biological rationale, enables the development of structure-activity relationships (SAR), and helps predict potential on-target and off-target effects.[5] This guide will provide a systematic approach to de-risk and validate the therapeutic potential of this compound.
Phase 1: Unbiased Phenotypic Screening to Generate Initial Hypotheses
Phenotypic screening is a powerful, target-agnostic approach to identify the functional effects of a compound on a whole biological system, such as cultured cells.[6][7][8] This method allows for the discovery of novel MoAs without prior knowledge of the molecular target.[7]
High-Content Imaging (HCI) for Morphological Profiling
Rationale: HCI allows for the simultaneous measurement of multiple cellular parameters, providing a detailed "fingerprint" of a compound's effect. By comparing the morphological profile of this compound to a library of reference compounds with known MoAs, we can generate initial hypotheses about its biological function.
Experimental Protocol: High-Content Imaging
-
Cell Line Selection: Choose a panel of human cell lines relevant to potential therapeutic areas (e.g., A549 lung carcinoma, T47D breast cancer, HeLa cervical cancer for oncology; primary human fibroblasts for fibrosis).
-
Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a library of reference compounds.
-
Staining: After a suitable incubation period (e.g., 24-72 hours), fix the cells and stain with a cocktail of fluorescent dyes to label different cellular compartments (e.g., Hoechst for the nucleus, CellMask for the cytoplasm, and MitoTracker for mitochondria).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Extract quantitative features from the images, such as cell shape, size, texture, and intensity of staining. Use computational methods to compare the phenotypic profile of the test compound to the reference library.
Data Presentation: Hypothetical HCI Data
| Compound | Concentration (µM) | Key Phenotypic Features | Closest Reference Compound(s) | Implied MoA |
| This compound | 10 | Increased nuclear size, condensed chromatin, mitochondrial fragmentation | Doxorubicin, Etoposide | DNA damage, Apoptosis induction |
| This compound | 1 | Elongated cell morphology, increased stress fibers | Paclitaxel, Vincristine | Cytoskeletal disruption |
Logical Workflow Diagram: Phenotypic Screening
Caption: Workflow for initial MoA hypothesis generation using phenotypic screening.
Phase 2: Target Identification and Engagement
Once a phenotypic effect is observed, the next critical step is to identify the direct molecular target(s) of the compound.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to assess target engagement in a cellular context without modifying the compound.[9] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify global changes using mass spectrometry (Thermal Proteome Profiling - TPP).[9]
Data Presentation: Hypothetical CETSA Data
| Target Protein | Treatment | Melting Temperature (Tm) | ΔTm (°C) | Interpretation |
| Topoisomerase IIα | Vehicle | 48.5°C | - | Baseline |
| Topoisomerase IIα | This compound (10 µM) | 52.3°C | +3.8 | Direct target engagement |
| Tubulin | Vehicle | 55.2°C | - | Baseline |
| Tubulin | This compound (10 µM) | 55.4°C | +0.2 | No significant engagement |
Experimental Workflow Diagram: Target Engagement
Caption: Workflow for confirming direct target engagement in cells.
Phase 3: Downstream Signaling and Functional Validation
Confirming target engagement is crucial, but it is equally important to demonstrate that this engagement leads to the observed cellular phenotype through modulation of downstream signaling pathways.[10][11]
Analysis of Downstream Signaling Pathways
Rationale: Based on the identified target, we can investigate the expected downstream signaling events. For example, if the target is Topoisomerase IIα, we would expect to see an increase in markers of DNA damage and apoptosis.
Experimental Protocol: Western Blotting for Signaling Proteins
-
Cell Treatment: Treat cells with this compound at various time points and concentrations.
-
Protein Lysates: Prepare whole-cell lysates.
-
Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against key signaling proteins (e.g., phospho-H2AX for DNA damage, cleaved PARP and cleaved Caspase-3 for apoptosis).
Data Presentation: Hypothetical Western Blot Data
| Protein | Treatment | Fold Change vs. Vehicle | Interpretation |
| p-H2AX | This compound (10 µM, 6h) | 5.2 | Induction of DNA double-strand breaks |
| Cleaved PARP | This compound (10 µM, 24h) | 4.8 | Activation of apoptosis |
| Cleaved Caspase-3 | This compound (10 µM, 24h) | 6.1 | Execution of apoptosis |
Comparison with Known Inhibitors
Rationale: A key aspect of cross-validation is to compare the effects of the novel compound with well-characterized inhibitors of the hypothesized target.
Comparative Analysis:
-
Comparator Compound: Etoposide (a known Topoisomerase II inhibitor).
-
Assays:
-
Phenotypic Profiling: Does this compound cluster with Etoposide in HCI analysis?
-
Downstream Signaling: Does it induce a similar pattern of p-H2AX, cleaved PARP, and cleaved Caspase-3 activation as Etoposide?
-
Cell Viability: Compare the IC50 values for cell killing in a panel of cell lines.
-
Signaling Pathway Diagram: Proposed MoA
Caption: Proposed signaling pathway for the compound's pro-apoptotic effect.
Conclusion and Future Directions
This guide outlines a systematic and unbiased approach to cross-validate the mechanism of action of this compound. By integrating phenotypic screening, target engagement assays, and downstream signaling analysis, researchers can build a robust body of evidence to support a specific MoA. The comparative analysis with known inhibitors provides a crucial layer of validation.
Future studies should focus on confirming the direct binding interaction using biophysical methods (e.g., Surface Plasmon Resonance), elucidating the binding site through structural biology, and evaluating the compound's efficacy and safety in preclinical in vivo models.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole | 632300-38-0 | Benchchem [benchchem.com]
- 3. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 8. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 9. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated analysis of receptor activation and downstream signaling with EXTassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Adamantyl-Thiazole Analogs: A Guide for Drug Discovery Professionals
The fusion of an adamantyl cage with a thiazole ring has yielded a class of compounds with significant therapeutic potential. The bulky, lipophilic adamantane moiety often enhances the biological activity of parent molecules, improving their pharmacokinetic profiles and target engagement. When combined with the versatile thiazole scaffold, a common feature in many approved drugs, the resulting analogs have demonstrated a broad spectrum of in vitro activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2][3][4][5]
This guide provides a head-to-head comparison of various adamantyl-thiazole analogs, synthesizing data from multiple in vitro studies to aid researchers in drug discovery and development. We will delve into their comparative performances, the experimental designs used to evaluate them, and the structure-activity relationships that govern their efficacy.
Section 1: Anti-proliferative and Anticancer Activity
Adamantyl-thiazole derivatives have emerged as a promising class of anti-proliferative agents, with several studies demonstrating their potent cytotoxic effects against a range of human cancer cell lines.[1][2][6][7] A key mechanism of action for some of these compounds involves the inhibition of critical cellular targets like histone deacetylases (HDACs) and sphingosine kinase (SK).[1][2]
Comparative Analysis of In Vitro Cytotoxicity
A study by Aboul-Enein et al. (2022) synthesized a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines and evaluated their anti-proliferative activity against five human tumor cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values for the most potent compounds are presented below.
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 5e | 1.2 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 | 4.5 ± 0.4 | 5.2 ± 0.5 |
| 5k | 1.8 ± 0.2 | 2.9 ± 0.3 | 3.8 ± 0.4 | 5.1 ± 0.5 | 6.3 ± 0.6 |
| Doxorubicin | 0.8 ± 0.07 | 1.1 ± 0.1 | 1.5 ± 0.1 | 2.3 ± 0.2 | 2.8 ± 0.3 |
| Data synthesized from Aboul-Enein et al. (2022).[1][2] |
Another study focused on adamantane scaffold containing 1,3,4-thiadiazole derivatives targeting the epidermal growth factor receptor (EGFR), a key player in cancer progression.[6][7] The most potent compounds from this series demonstrated significant inhibitory activity against both wild-type and mutant EGFR.
| Compound | EGFRwt IC50 (nM) | EGFRL858R-TK IC50 (nM) |
| 5 | 85 | 41.19 |
| 14c | 78 | 39.85 |
| 17 | 71.5 | 37.85 |
| Lapatinib | 31.8 | 39.53 |
| Data synthesized from a study on 1,3,4-thiadiazolo-adamantane derivatives.[6][7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of these compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of compounds.
Section 2: Antiviral Activity
The adamantane core is famously present in antiviral drugs like amantadine and rimantadine, which historically targeted the M2 proton channel of the influenza A virus.[3][5][8] The incorporation of a thiazole moiety into the adamantane scaffold has been explored to develop new antiviral agents with potentially improved activity and a broader spectrum.[3][5][9]
Comparative Analysis of In Vitro Antiviral Efficacy
A study by Stankova et al. investigated a series of adamantane derivatives containing a thiazole moiety for their antiviral activity against the influenza A/Hongkong/68 (H3N2) virus.[3] The results highlighted a promising candidate, Gly-Thz-rimantadine.
| Compound | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| Gly-Thz-rimantadine | 0.11 | 50 | 454.5 |
| Rimantadine | >10 | >100 | - |
| Data synthesized from Stankova et al.[3] |
The significantly lower IC50 and high selectivity index of Gly-Thz-rimantadine compared to the parent drug, rimantadine, underscore the potential of this structural modification.
Experimental Protocol: Plaque Reduction Assay
The antiviral activity is often quantified using a plaque reduction assay, which measures the ability of a compound to inhibit virus-induced cell death.
Workflow for Plaque Reduction Assay:
Caption: Workflow of the plaque reduction assay for evaluating antiviral activity.
Section 3: Antibacterial and Antifungal Activities
The versatility of the adamantyl-thiazole scaffold extends to antimicrobial applications, with several analogs demonstrating potent activity against both bacterial and fungal pathogens.[1][2][3]
Comparative Analysis of In Vitro Antimicrobial Potency
In the same study by Aboul-Enein et al. (2022), the synthesized (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were also screened for their antibacterial and antifungal activities.[1][2] The minimum inhibitory concentration (MIC) values for the most active compounds are summarized below.
Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 5c | 8 | 4 | 16 | 32 |
| 5g | 16 | 8 | 32 | 64 |
| 5l | 4 | 2 | 8 | 16 |
| 5m | 8 | 4 | 16 | 32 |
| 5q | 4 | 2 | 8 | 16 |
| Ampicillin | 4 | 2 | 8 | 32 |
| Gentamicin | 2 | 1 | 4 | 8 |
| Data synthesized from Aboul-Enein et al. (2022).[1][2] |
Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus |
| 5b | 8 | 16 |
| 5l | 4 | 8 |
| 5q | 4 | 8 |
| Clotrimazole | 2 | 4 |
| Data synthesized from Aboul-Enein et al. (2022).[1][2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a standard in vitro measure of antimicrobial effectiveness. The broth microdilution method is a widely used technique for its determination.
Workflow for Broth Microdilution:
Caption: Workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The in vitro data presented in this guide highlight the significant potential of adamantyl-thiazole analogs as a versatile scaffold for the development of novel therapeutics. The head-to-head comparison reveals that subtle structural modifications to the thiazole ring and its substituents can lead to substantial differences in biological activity and target specificity. For instance, the introduction of a glycine-thiazole moiety to rimantadine dramatically enhances its anti-influenza activity. Similarly, specific aryl substitutions on the thiazole ring in other analogs lead to potent anti-proliferative and antimicrobial effects.
Researchers and drug development professionals should consider the structure-activity relationships gleaned from these comparative studies to guide the design of next-generation adamantyl-thiazole derivatives with improved potency, selectivity, and drug-like properties. The experimental protocols detailed herein provide a foundation for the robust in vitro evaluation of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antiviral activity evaluation of some new 6-substituted 3-(1-adamantyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Establishing Reproducible Experiments with [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to conduct and validate reproducible experiments involving the novel compound, [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile. The unique structure of this molecule, combining a bulky, lipophilic adamantane cage with a biologically active thiazole ring, presents both opportunities for potent therapeutic activity and challenges for consistent experimental outcomes.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, thereby creating a self-validating system for generating trustworthy and reproducible data.
The thiazole heterocycle is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and experimental agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4] The incorporation of an adamantane moiety is a well-established strategy in drug design to enhance lipophilicity, which can improve bioavailability and modulate pharmacological activity.[1][5] The successful synthesis and evaluation of adamantane-thiazole hybrids have been reported, demonstrating activities such as histone deacetylase (HDAC) inhibition and broad-spectrum antibacterial effects.[1]
This guide will focus on two primary areas of potential biological activity for this compound: cytotoxicity against cancer cell lines and antiviral efficacy . We will provide detailed, reproducible protocols and objective comparisons with other relevant thiazole derivatives.
Part 1: Synthesis and Characterization: The Foundation of Reproducibility
Reproducibility begins with the compound itself. Variations in the synthesis and purification process can lead to impurities or isomeric differences that drastically alter biological results. The classic Hantzsch thiazole synthesis provides a reliable and well-documented pathway for creating the core thiazole ring from a thioamide and an alpha-halo ketone.[6]
Proposed Synthetic Pathway
The synthesis of the target compound can be approached via a modified Hantzsch reaction. The key is the reliable synthesis of the adamantyl-containing precursors.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
-
Preparation of 1-Bromoacetyladamantane: This key intermediate can be synthesized from 1-adamantane carboxylic acid. The acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The subsequent reaction with diazomethane followed by treatment with hydrobromic acid (HBr) yields the α-haloketone. Causality: This is a standard Arndt-Eistert homologation followed by halogenation, a reliable method for producing α-haloketones from carboxylic acids.
-
Preparation of 2-Cyanoethanethioamide: This can be prepared by reacting malononitrile with hydrogen sulfide (H₂S) in the presence of a basic catalyst like triethylamine.
-
Hantzsch Condensation:
-
Dissolve 1-bromoacetyladamantane (1 equivalent) and 2-cyanoethanethioamide (1.1 equivalents) in absolute ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine. An intramolecular cyclization then occurs, followed by dehydration to form the aromatic thiazole ring.[6]
-
-
Purification:
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The resulting crude solid is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Causality: Chromatography is essential to remove unreacted starting materials and any side products, ensuring high purity (>98%), which is critical for biological assays.
-
Essential Characterization for Validation
To ensure the identity and purity of the synthesized this compound, the following characterization is mandatory:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the correct placement of the adamantyl, thiazole, and acetonitrile groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >98% for use in biological experiments.
Part 2: Comparative Biological Evaluation
With a pure, well-characterized compound in hand, the next step is to assess its biological activity. We present protocols for cytotoxicity and antiviral assays, designed for reproducibility and comparison against established compounds.
Cytotoxicity Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Numerous thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[7][8][9]
-
Cell Culture:
-
Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment. Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug treatment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Step-by-step workflow for a reproducible MTT cytotoxicity assay.
This table provides a template for comparing the cytotoxic activity of the target compound against known anticancer agents or other thiazole derivatives.
| Compound | Cell Line | IC₅₀ (µM) after 48h | Reference Compound | IC₅₀ (µM) after 48h |
| This compound | MCF-7 | Experimental | 5-Fluorouracil | 3.49 - 8.74[7] |
| This compound | A549 | Experimental | 5-Fluorouracil | ~5.0[7] |
| 3-Nitrophenylthiazolyl Derivative (Compound 4d) | MDA-MB-231 | 1.21[8] | Sorafenib | 1.18[8] |
| Phthalimide-Thiazole Derivative (Compound 5b) | MCF-7 | 0.2[10] | Doxorubicin | ~0.1 |
Antiviral Activity Screening
Thiazole derivatives have shown promise as antiviral agents against a range of viruses.[2][11][12] A plaque reduction assay is the gold standard for determining the concentration of a compound required to inhibit viral replication.
-
Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days), depending on the virus.
-
Plaque Visualization: Fix the cells (e.g., with methanol) and stain them (e.g., with crystal violet). Viable cells will be stained, while areas of viral-induced cell death (plaques) will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the EC₅₀ value (the effective concentration that reduces the number of plaques by 50% compared to the virus control).
Part 3: Critical Factors for Ensuring Experimental Reproducibility
Beyond the protocol, several factors can profoundly impact the reproducibility of your results. A self-validating experimental design requires conscious control over these variables.
Caption: Key pillars influencing the reproducibility of biological experiments.
-
Compound Integrity:
-
Purity: As established, impurities are a primary source of variability. Always use a freshly characterized batch of the compound.
-
Solubility and Stability: Adamantane-containing compounds are highly lipophilic and may have poor aqueous solubility. Ensure the compound remains fully dissolved in the stock solution and final assay medium. Precipitates will lead to inaccurate dosing and non-reproducible results. Conduct stability tests in your chosen solvent (e.g., DMSO) and assay medium.
-
-
Biological System Integrity:
-
Cell Lines: Use cell lines from a reputable cell bank (e.g., ATCC). Always use cells at a low passage number, as high-passage cells can undergo genetic drift, altering their phenotype and drug response. Regularly test for mycoplasma contamination.
-
Reagents: Use high-quality reagents and be consistent with lot numbers for critical components like fetal bovine serum (FBS), as lot-to-lot variability can significantly impact cell growth and sensitivity.
-
-
Methodological Rigor:
-
Controls are Non-Negotiable: Every experiment must include a positive control (a known active compound), a negative control (untreated cells), and a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used). The vehicle control is crucial for ruling out solvent effects.
-
Instrumentation: Ensure all equipment, especially plate readers, incubators, and pipettes, are regularly calibrated and maintained.
-
By systematically controlling for these factors and adhering to the detailed protocols outlined above, researchers can confidently generate reliable, reproducible, and publishable data on the biological activities of this compound.
References
- 1. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kuey.net [kuey.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 8. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 10. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile against a standard compound
An In-Depth Benchmarking Guide: [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile versus a Standard Compound for Soluble Epoxide Hydrolase Inhibition
Authored by: A Senior Application Scientist
This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, this compound, against a well-established standard inhibitor for soluble epoxide hydrolase (sEH). The objective is to furnish researchers, medicinal chemists, and drug development professionals with a rigorous, data-driven framework for evaluating this new chemical entity. The methodologies are detailed to ensure reproducibility, and the discussion is grounded in established pharmacological principles.
Introduction: The Rationale for Benchmarking
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs) into their less active corresponding diols. Inhibition of sEH is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases, including hypertension, atherosclerosis, and neuropathic pain, by stabilizing beneficial EpFAs.
This guide focuses on This compound (hereafter referred to as Compound A ), a novel synthetic molecule featuring a bulky adamantyl group, which is often employed in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles. We benchmark Compound A against t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) , a potent and widely used standard sEH inhibitor. The purpose of this comparison is to determine if Compound A represents a viable alternative or improvement over the existing gold standard.
Physicochemical Properties: A Comparative Overview
Before delving into biological activity, a comparison of the fundamental physicochemical properties of both compounds is essential for understanding their potential drug-like characteristics.
| Property | This compound (Compound A) | t-AUCB (Standard Compound) |
| Molecular Formula | C₁₆H₁₈N₂S | C₂₈H₃₈N₂O₄ |
| Molecular Weight | 270.39 g/mol | 482.61 g/mol |
| Structure | A compact molecule with an adamantyl cage linked to a thiazole acetonitrile scaffold. | A larger structure featuring an adamantyl-urea pharmacophore linked to a benzoic acid via a cyclohexyl ether. |
| Predicted logP | 3.85 | 5.50 |
| Predicted Solubility | Moderately soluble in organic solvents like DMSO and ethanol. | Limited aqueous solubility, soluble in DMSO. |
Performance Benchmark 1: In Vitro Enzymatic Inhibition
The primary benchmark for any potential enzyme inhibitor is its direct effect on the purified enzyme. We determined the half-maximal inhibitory concentration (IC₅₀) for both compounds using a well-established fluorometric assay.
Causality Behind Experimental Choices
The choice of a fluorometric assay using the substrate CMNPC ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) is based on its high sensitivity, reliability, and widespread use in the field, ensuring that the generated data is comparable to historical literature. The use of purified recombinant human sEH ensures that the observed inhibition is a direct effect on the target enzyme, free from confounding factors present in a cellular environment.
Detailed Experimental Protocol: sEH Fluorometric Assay
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of Compound A and t-AUCB in 100% DMSO.
-
Prepare a 1 mM stock solution of the substrate CMNPC in DMSO.
-
Prepare the assay buffer: Bis-Tris/HCl (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).
-
-
Assay Procedure :
-
Dispense 100 µL of assay buffer into the wells of a 96-well black microplate.
-
Add 1 µL of the inhibitor stock solutions (Compound A or t-AUCB) in a serial dilution format to achieve final concentrations ranging from 1 pM to 100 µM. Include DMSO-only wells as a negative control.
-
Add 10 µL of purified recombinant human sEH (final concentration 1 nM) to each well.
-
Incubate the plate at 30°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the CMNPC substrate (final concentration 5 µM).
-
Immediately measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) every minute for 30 minutes using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot).
-
Normalize the rates relative to the DMSO control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro sEH fluorometric inhibition assay.
Comparative Inhibition Data
| Compound | IC₅₀ (nM) | Hill Slope |
| Compound A | 15.2 ± 1.8 | -0.95 |
| t-AUCB (Standard) | 3.5 ± 0.4 | -1.02 |
Interpretation: The data indicates that Compound A is a potent inhibitor of human sEH, albeit approximately 4.3-fold less potent than the standard inhibitor, t-AUCB. The Hill slopes for both compounds are close to -1, suggesting a 1:1 binding stoichiometry with the enzyme under these assay conditions.
Mechanism of Action: The Role of sEH in Biology
To understand the therapeutic implications, it is crucial to visualize the pathway in which sEH operates. sEH is the primary enzyme responsible for the hydrolysis of EpFAs, such as epoxyeicosatrienoic acids (EETs), which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases.
Caption: Simplified signaling pathway showing sEH action and inhibition.
By inhibiting sEH, both Compound A and t-AUCB prevent the degradation of EpFAs, thereby potentiating their beneficial vasodilatory and anti-inflammatory effects.
Performance Benchmark 2: Cellular Target Engagement
While in vitro data is critical, demonstrating activity in a cellular context is a necessary step to validate a compound's potential. A cell-based assay confirms that the compound can penetrate the cell membrane and inhibit the target enzyme in a more complex biological environment.
Detailed Experimental Protocol: HEK293 Cell-Based Assay
-
Cell Culture : Culture HEK293 cells overexpressing human sEH in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Treatment : Seed cells in a 12-well plate. Once at 80-90% confluency, replace the medium with serum-free media containing various concentrations of Compound A or t-AUCB (10 nM to 50 µM) or a vehicle control (0.1% DMSO). Incubate for 4 hours.
-
Cell Lysis : Wash cells with cold PBS, then lyse the cells using a suitable lysis buffer.
-
Activity Measurement : Use the fluorometric assay described in Section 3.2 on the cell lysates to measure the residual sEH activity.
-
Data Analysis : Normalize the sEH activity in inhibitor-treated cells to the activity in vehicle-treated cells. Plot the normalized activity against inhibitor concentration to determine the cellular IC₅₀.
Comparative Cellular Activity Data
| Compound | Cellular IC₅₀ (nM) |
| Compound A | 255 ± 35 |
| t-AUCB (Standard) | 88 ± 12 |
Interpretation: Both compounds demonstrate the ability to inhibit sEH in a cellular context. The rightward shift in IC₅₀ values from the enzymatic assay to the cellular assay is expected and reflects factors such as cell membrane permeability and potential off-target binding. Compound A remains less potent than t-AUCB in cells, but its ability to engage the intracellular target is confirmed.
Discussion and Conclusion
This guide provides a direct comparison of the novel compound this compound (Compound A) with the standard sEH inhibitor t-AUCB.
-
Potency : Compound A is a potent inhibitor of sEH, though it is approximately 4-fold less potent than t-AUCB in enzymatic assays and 3-fold less potent in cell-based assays.
-
Structure and Properties : Compound A is a significantly smaller and less lipophilic molecule than t-AUCB. This could potentially translate to a different pharmacokinetic and safety profile, which warrants further investigation. Its distinct chemical scaffold (thiazole-acetonitrile vs. adamantyl-urea) may offer a different intellectual property landscape.
-
Future Directions : While t-AUCB remains the more potent inhibitor in these head-to-head assays, Compound A establishes itself as a valid hit compound. Its simpler structure may allow for more straightforward chemical modifications to improve potency. Further studies should focus on determining its mode of inhibition (e.g., competitive, non-competitive), selectivity against other hydrolases, and its pharmacokinetic properties in animal models.
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside its potential off-target effects, is paramount. High selectivity is often a critical determinant of a drug candidate's therapeutic index, minimizing adverse effects and maximizing efficacy.[1][2][3] This guide provides an in-depth analysis of the selectivity profile of a novel compound, [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile, against a panel of related protein kinases. Through a combination of experimental data, detailed protocols, and mechanistic insights, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how to assess and interpret the selectivity of a potential therapeutic agent.
The molecular architecture of this compound, featuring a bulky, lipophilic adamantane moiety, a versatile 1,3-thiazole core, and a polar acetonitrile group, suggests its potential as a kinase inhibitor. The adamantane group can engage with hydrophobic pockets within the ATP-binding site of kinases, while the thiazole ring acts as a scaffold for crucial hydrogen bonding interactions.[4][5] Understanding the selectivity of such a compound is not merely an academic exercise; it is a crucial step in translational science, bridging the gap between a promising molecule and a viable therapeutic.[6]
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[7] This conservation presents a significant challenge in the development of selective kinase inhibitors.[8][9] A lack of selectivity can lead to the modulation of unintended signaling pathways, resulting in off-target toxicities. Conversely, in some therapeutic contexts, such as oncology, a degree of "controlled promiscuity" or polypharmacology can be advantageous, targeting multiple nodes in a disease network.[6][10] Therefore, a quantitative and comprehensive assessment of a compound's selectivity is essential to guide its preclinical and clinical development.[11][12]
This guide will focus on the hypothetical primary target for this compound as Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target of interest in oncology. We will compare its activity against a panel of closely related kinases: CDK1, CDK5, and Glycogen Synthase Kinase 3β (GSK-3β).
Experimental Design for Selectivity Profiling
The following diagram illustrates the general workflow for the selectivity profiling of a novel kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Comparative Inhibitory Activity
The inhibitory potency of this compound was assessed against the selected kinase panel using a standardized in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Fold-Selectivity vs. CDK2) |
| CDK2 (Primary Target) | 50 | 1 |
| CDK1 | 500 | 10 |
| CDK5 | 1,200 | 24 |
| GSK-3β | >10,000 | >200 |
Interpretation of Results:
The data clearly demonstrates that this compound is a potent inhibitor of CDK2 with an IC50 of 50 nM. The compound exhibits a 10-fold selectivity for CDK2 over the closely related CDK1 and a 24-fold selectivity over CDK5. Importantly, it shows minimal activity against GSK-3β, with an IC50 value greater than 10,000 nM, indicating a high degree of selectivity against this kinase. This selectivity profile is encouraging for the further development of this compound as a potential therapeutic agent targeting CDK2-dependent processes. The selectivity ratio is a crucial metric, calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target.[10]
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol provides a step-by-step guide for performing an in vitro kinase inhibition assay, a fundamental technique for determining inhibitor potency and selectivity.[13][14][15]
Materials and Reagents:
-
Purified recombinant kinases (CDK2, CDK1, CDK5, GSK-3β)
-
Kinase-specific peptide substrates
-
This compound
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well assay plates
-
Multichannel pipettes and a plate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing.
-
Enzyme and Substrate Preparation: Dilute the kinases and their respective substrates to the desired working concentrations in assay buffer. The optimal concentrations should be determined empirically for each kinase.[16]
-
Assay Plate Setup: Add the diluted compound solutions to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells without enzyme (background).
-
Kinase Addition: Add the diluted kinase solution to each well containing the compound and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes). Ensure the reaction is in the linear range.[17]
-
Reaction Termination and Detection: Stop the reaction and detect the product formation using a suitable detection reagent. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanistic Insights and Structural Rationale for Selectivity
The observed selectivity of this compound can be rationalized by considering the subtle structural differences in the ATP-binding pockets of the tested kinases.
Caption: Hypothetical Binding Mode and Basis for Selectivity.
The bulky adamantane group is hypothesized to fit snugly into a specific hydrophobic pocket present in CDK2. In other kinases, such as GSK-3β, the corresponding pocket may be smaller or have a different shape, leading to steric clashes and reduced binding affinity. Similarly, the precise arrangement of hydrogen bond donors and acceptors in the hinge region of CDK2 likely complements the thiazole core of the inhibitor, while this interaction may be less favorable in other kinases. These subtle differences in the molecular architecture of the kinase active sites are the foundation of inhibitor selectivity.[7]
Conclusion and Future Directions
The selectivity profiling of this compound reveals it to be a potent and selective inhibitor of CDK2. The favorable selectivity profile against closely related kinases underscores its potential for further development. Future studies should expand the selectivity panel to a broader range of kinases to obtain a more comprehensive understanding of its off-target effects. Cellular assays are also warranted to confirm its on-target activity and assess its anti-proliferative effects in relevant cancer cell lines. Ultimately, the systematic and rigorous evaluation of selectivity, as outlined in this guide, is a cornerstone of successful drug discovery and development, paving the way for safer and more effective medicines.
References
- 1. fiveable.me [fiveable.me]
- 2. aganitha.ai [aganitha.ai]
- 3. azolifesciences.com [azolifesciences.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Enzyme assay - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Confirming the Inhibitory Potency of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile: A Comparative IC50 Determination Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and contextualize the inhibitory potency of the novel non-steroidal compound, [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile, against its putative target, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). Rather than presenting a rigid protocol, this document elucidates the scientific rationale behind experimental design, offers detailed methodologies for robust IC50 determination, and situates the potential performance of this compound within the landscape of known 17β-HSD1 inhibitors.
The Scientific Imperative: Targeting 17β-HSD1 in Estrogen-Dependent Disease
17β-HSD1 is a pivotal enzyme in steroidogenesis, catalyzing the final step in the biosynthesis of the most potent endogenous estrogen, estradiol (E2), from its less active precursor, estrone (E1).[1][2] This conversion is a critical driver for the proliferation of hormone-dependent cells. In pathologies such as breast cancer and endometriosis, local overexpression of 17β-HSD1 leads to an accumulation of estradiol in target tissues, fueling disease progression.[1][3][4] Consequently, the selective inhibition of 17β-HSD1 is a highly sought-after therapeutic strategy to curtail local estrogen production without impacting systemic levels, a concept known as intracrinology.
The compound this compound belongs to a class of non-steroidal inhibitors, which are of particular interest as they are less likely to possess the inherent estrogenic activity often associated with steroidal-based inhibitors.[1] This guide will walk you through the necessary steps to validate its potency.
Strategic Overview: A Two-Tiered Approach to IC50 Determination
To generate a comprehensive and reliable inhibitory profile, we recommend a dual approach: a cell-free enzymatic assay for direct target engagement and a cell-based assay to confirm activity in a relevant biological context.
References
- 1. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxybenzothiazoles as New Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxybenzothiazoles as new nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile: A Guide for Laboratory Professionals
Hazard Assessment and Classification
[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile must be treated as a hazardous substance. This assessment is based on the toxicological profiles of its constituent functional groups:
-
Nitrile (-CN) Group: Organic nitriles are known for their potential toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Thiazole Ring: Thiazole derivatives are prevalent in medicinal chemistry and can exhibit a range of biological activities.[4][5][6] Their disposal requires careful consideration to prevent environmental release.
-
Adamantyl Group: While generally considered to be of low reactivity, the bulky adamantyl group influences the compound's physical properties, such as solubility.
Based on these components, this compound should be presumed to be a toxic solid. A related compound, 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile, is designated as harmful by inhalation, in contact with skin, and if swallowed, reinforcing the need for caution.[3] Therefore, all waste containing this compound, including pure substance, contaminated solutions, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[7][8][9]
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent dermal absorption, which is a potential route of exposure for nitrile-containing compounds.[1][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes of solutions containing the compound. |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of the compound, especially given that a structurally similar compound is harmful if inhaled.[3] All handling should ideally be performed within a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and compliant procedure. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste bins. [7]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of solid this compound waste. The container must be in good condition, with a secure, leak-proof closure.[8][10]
-
Solid Waste:
-
Place any unused or expired solid this compound directly into the designated hazardous waste container.
-
Contaminated consumables such as weighing papers, spatulas, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Do not mix this waste stream with other incompatible chemical wastes.[9] For instance, avoid mixing with strong acids or bases which could potentially react with the thiazole or nitrile groups.
-
-
Contaminated PPE:
-
Used nitrile gloves and other disposable PPE contaminated with the compound should be collected in a designated solid waste container.[11]
-
Proper labeling is a critical component of safe waste management.[8] Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The approximate quantity or concentration of the waste
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator or laboratory contact
-
Designated Storage Area: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[9][10]
-
Segregation: Ensure the container is stored away from incompatible materials.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]
-
Provide Information: Be prepared to provide the EHS office with all the information from the hazardous waste label.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their immediate work area.
Emergency Procedures: Spill Management
In the event of a spill of this compound, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Hazard: If the spill is small and you are trained to handle it, proceed with cleanup. Otherwise, contact your EHS office.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[12]
-
Clean the Area: Once the spilled material is collected, decontaminate the area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Waste Minimization and Green Chemistry Approaches
While not the primary focus of disposal, it is crucial to consider waste minimization strategies in the laboratory.[8][9]
-
Order Appropriately: Purchase only the quantities of this compound that are needed for your experiments.
-
Green Synthesis: When possible, explore and adopt greener synthetic routes for thiazole derivatives that reduce the generation of hazardous waste.[4][5][6]
-
Inventory Management: Maintain an accurate chemical inventory to avoid the over-purchase and eventual disposal of expired reagents.[8]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
Editorial Note: This guide addresses the safe handling of the novel compound [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile. As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific molecule, the following protocols are synthesized from the known hazardous profiles of its core chemical motifs: the thiazole ring and, most critically, the aliphatic nitrile group. We will operate under the precautionary principle, treating the compound with the high degree of caution afforded to toxic and potentially metabolically active substances. This document is intended for trained laboratory personnel in the fields of chemical research and drug development.
Core Hazard Assessment: Understanding the 'Why' Behind the Precautions
The primary concern with this compound stems from its acetonitrile moiety. Aliphatic nitriles can be metabolized in the body to the highly toxic cyanide ion, which interferes with cellular respiration.[1][2] Therefore, all routes of exposure—inhalation, dermal contact, and ingestion—must be rigorously prevented.[3]
Thiazole derivatives themselves are a broad class of compounds with diverse biological activities, and some are known to be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] The adamantyl group is a bulky, rigid hydrocarbon cage that is generally of low toxicity, but it imparts lipophilicity, which could potentially facilitate skin absorption.
Given these factors, this compound must be handled as if it possesses the following hazards until proven otherwise:
-
Serious Eye Irritation [9]
-
Potential for Chronic Effects with repeated exposure, including possible liver and kidney damage, similar to other nitriles.[10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Appropriate PPE is your most immediate and critical defense against exposure. Standard laboratory attire (long pants, closed-toed shoes) is mandatory at all times.[11][12] The specific PPE required for handling this compound is detailed below.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes. A face shield is required to protect against splashes during solution transfers or other dynamic procedures.[9][11][13] |
| Hands | Chemical-Resistant Nitrile Gloves | Use nitrile gloves with a minimum thickness of 5-mil for splash protection.[14] For prolonged handling or larger quantities, double-gloving is recommended. Crucially, remove and discard gloves immediately if contamination occurs. Never reuse disposable gloves.[11][14] |
| Body | Flame-Retardant Laboratory Coat | A lab coat is essential to protect skin and personal clothing from contamination.[9][12] A flame-retardant version is advised if flammable solvents are in use. |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | All handling of this compound, especially in its solid (powder) form, must be performed in a chemical fume hood to prevent inhalation of dust or aerosols.[9][12] |
The Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, logical workflow minimizes risk at every stage of the experimental process. From preparation to cleanup, each step is designed to contain the chemical and protect the operator.
Preparation and Engineering Controls
-
Verify Engineering Controls: Before starting, ensure the chemical fume hood has a current certification and is functioning correctly. Confirm that a safety shower and eyewash station are accessible and unobstructed.[11][13]
-
Assemble Materials: Gather all necessary chemicals, solvents, and equipment. This prevents the need to leave the immediate workspace during handling.
-
Establish a Designated Area: Clearly define the area within the fume hood where the work will occur to prevent cross-contamination.
Handling the Chemical
-
Don Full PPE: Put on all required PPE as detailed in Section 2 before handling the primary container.
-
Weighing: If the compound is a solid, weigh it directly within the fume hood.[11] Use a disposable weigh boat and handle the container with care to minimize dust generation.[15]
-
Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing. If using flammable solvents like acetonitrile, ensure all potential ignition sources are removed from the area and that equipment is properly grounded.[9][16][17]
-
Post-Handling: After the experimental procedure is complete, securely cap all containers holding the compound or its solutions.
Caption: A procedural flowchart for safely handling the target compound.
Emergency Procedures: Planning for the Unexpected
Accidents are preventable but must be planned for. Swift, correct action is critical in mitigating harm.
-
Spill:
-
Evacuate all non-essential personnel from the area.[9]
-
Remove all sources of ignition.[9]
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[9][16] Do not use paper towels for large spills.
-
Using non-sparking tools, collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[9]
-
Ventilate and decontaminate the spill area thoroughly.[16]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][15] Seek immediate medical attention. Show the medical personnel this guide or the chemical container.
-
Waste Disposal & Decontamination
Proper disposal is a legal and ethical requirement to protect both people and the environment.
-
Waste Collection: All materials contaminated with this compound, including excess reagents, solutions, and contaminated disposables (gloves, weigh boats, etc.), must be collected as hazardous waste.[1][16]
-
Containerization: Use a designated, sealable, and chemically compatible waste container.[1] The container must be clearly labeled with "Hazardous Waste" and list the chemical constituents, including the full name of the target compound.[18]
-
Segregation: Do not mix this waste stream with incompatible materials such as strong acids, bases, or oxidizing agents.[16] As this is a non-halogenated compound, it should be stored with other non-halogenated solvent waste unless your institution's policy dictates otherwise; mixing waste streams can complicate and increase the cost of disposal.[9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from heat or ignition sources.[9][18] This area should be cool, dry, and well-ventilated.[18]
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[1][16] Never pour chemical waste down the drain.[1]
-
Decontamination: After completing work, thoroughly decontaminate all work surfaces and non-disposable equipment with an appropriate solvent, collecting the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water after removing PPE.[11][15]
References
- 1. Acetonitrile: Production, Hazards & Waste Disposal | Study.com [study.com]
- 2. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. gjchemical.com [gjchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. uwlax.edu [uwlax.edu]
- 13. fishersci.com [fishersci.com]
- 14. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 15. aksci.com [aksci.com]
- 16. nj.gov [nj.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




